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  • Product: 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
  • CAS: 30044-91-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8) in Advanced Organic Synthesis

Executive Summary 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8)[1] is a highly versatile hydrocinnamic acid derivative. Characterized by its specific 4-ethoxy and 3-methoxy substitution pattern, this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8)[1] is a highly versatile hydrocinnamic acid derivative. Characterized by its specific 4-ethoxy and 3-methoxy substitution pattern, this compound serves as a critical intermediate in the synthesis of complex polycyclic pharmacophores. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, mechanistically grounded guide on its chemical properties, synthesis, and downstream applications—most notably its cyclization to 6-ethoxy-5-methoxy-1-indanone.

Physicochemical Profiling & Quantitative Data

Understanding the physicochemical properties of CAS 30044-91-8 is the first step in designing efficient reaction conditions and downstream purifications. The table below summarizes the core metrics required for stoichiometric calculations and solvent selection[1],.

PropertyValueCausality / Relevance in Synthesis
Molecular Formula C₁₂H₁₆O₄Defines stoichiometry for downstream transformations.
Molecular Weight 224.25 g/mol Essential for precise molar equivalent calculations.
LogP (Predicted) 1.07Indicates moderate lipophilicity. Ensures the compound partitions cleanly into organic solvents (e.g., ethyl acetate) during aqueous workups, preventing emulsion formation.
H-Bond Donors 1The carboxylic acid moiety is available for salt formation, esterification, or activation into an acyl halide.
H-Bond Acceptors 4Ether and carbonyl oxygens act as critical interaction points for receptor binding modeling in drug discovery.
SMILES O(CC)c1c(cc(cc1)CCC(=O)O)OCUnambiguous structural identifier for computational chemistry and retrosynthetic software.

Mechanistic Synthesis Workflow

The de novo synthesis of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically proceeds via a highly efficient, three-step linear sequence starting from the widely available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Causality of Experimental Choices
  • Alkylation (Ethylation): Vanillin is reacted with ethyl bromide. Why K₂CO₃ in DMF? Potassium carbonate is specifically chosen over stronger bases like NaOH to prevent Cannizzaro-type disproportionation of the aldehyde. DMF, a polar aprotic solvent, accelerates the Sₙ2 displacement by leaving the nucleophilic phenoxide unencumbered by hydrogen bonding.

  • Knoevenagel Condensation: The resulting 4-ethoxy-3-methoxybenzaldehyde is condensed with malonic acid. Why Piperidine? Piperidine acts as a nucleophilic organocatalyst. It forms a highly electrophilic iminium ion intermediate with the aldehyde, significantly lowering the activation energy for nucleophilic attack by the enolized malonic acid. Subsequent decarboxylation yields the trans-acrylic acid derivative.

  • Catalytic Hydrogenation: The olefinic bond is reduced to yield the title compound. Why Pd/C? Palladium on carbon is highly chemoselective for the alkene under mild hydrogen pressure. It leaves the aromatic ring completely intact. Furthermore, while benzyl ethers are notoriously susceptible to hydrogenolysis under these conditions, the methyl and ethyl ethers present in this molecule are completely stable.

Synthesis A Vanillin (4-Hydroxy-3-methoxybenzaldehyde) B 4-Ethoxy-3-methoxybenzaldehyde A->B Ethyl bromide, K2CO3, DMF C 3-(4-Ethoxy-3-methoxyphenyl)acrylic acid B->C Malonic acid, Piperidine, Pyridine D 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8) C->D H2, Pd/C, Ethanol E 6-Ethoxy-5-methoxy-1-indanone (CAS 129222-09-9) D->E SOCl2 then AlCl3 (Friedel-Crafts)

Chemical synthesis pathway from Vanillin to 6-Ethoxy-5-methoxy-1-indanone.

Downstream Application: Indanone Pharmacophores

A primary application of CAS 30044-91-8 in medicinal chemistry is its conversion into 6-ethoxy-5-methoxy-1-indanone (CAS 129222-09-9)[2]. Indanones are privileged scaffolds, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases and selective PDE4 inhibitors for inflammatory conditions.

The cyclization is achieved via an intramolecular Friedel-Crafts acylation. The propanoic acid is first activated to an acyl chloride. Upon the addition of a Lewis acid (AlCl₃), a highly reactive acylium ion is generated. The electron-donating ethoxy and methoxy groups activate the aromatic ring, directing the electrophilic attack cleanly to the position ortho to the ethoxy group, closing the 5-membered indanone ring.

Self-Validating Experimental Protocols

In advanced process chemistry, protocols must be designed as self-validating systems —incorporating in-line quality control checks to prevent the propagation of errors. Below are the detailed methodologies for the final synthesis and downstream cyclization of the title compound.

Protocol 1: Catalytic Hydrogenation to Yield CAS 30044-91-8

Workflow Step1 Step 1: Substrate Prep Dissolve in EtOH Step2 Step 2: Catalyst Loading Add 10% Pd/C under N2 Step1->Step2 Step3 Step 3: Hydrogenation H2 gas (40 psi) Step2->Step3 Step4 Step 4: In-Line NMR QC Check for vinylic protons Step3->Step4 Fail Vinylic Peaks Present (Incomplete) Step4->Fail Fail Success Vinylic Peaks Absent (Complete) Step4->Success Pass Fail->Step2 Resubmit Step5 Step 5: Workup Filter & Concentrate Success->Step5

Self-validating workflow for the catalytic hydrogenation step.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g of 3-(4-ethoxy-3-methoxyphenyl)acrylic acid in 100 mL of absolute ethanol in a high-pressure Parr reactor.

    • Validation Check: The solution must be completely clear. Residual solids indicate incomplete dissolution, which will trap unreacted starting material and depress the final yield.

  • Catalyst Loading: Purge the vessel with N₂ gas for 5 minutes. Carefully add 1.0 g of 10% Pd/C.

    • Causality: N₂ purging displaces oxygen, preventing the highly pyrophoric Pd/C from igniting the ethanol vapors upon introduction.

  • Hydrogenation: Replace the N₂ atmosphere with H₂ gas. Pressurize the reactor to 40 psi and stir vigorously at room temperature for 4-6 hours.

  • In-Line Monitoring (The Self-Validation Step): Withdraw a 0.5 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via ¹H-NMR.

    • Validation Check: The reaction is only deemed complete when the vinylic doublet signals (δ ~6.3 and 7.6 ppm, J = 16 Hz) completely disappear, replaced by two characteristic methylene triplets (δ ~2.6 and 2.9 ppm). If vinylic peaks persist, the catalyst has likely been poisoned; filter the mixture and resubmit with fresh Pd/C.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with 20 mL of hot ethanol. Concentrate the filtrate in vacuo to yield 3-(4-ethoxy-3-methoxyphenyl)propanoic acid as a white crystalline solid.

Protocol 2: Intramolecular Cyclization to 6-Ethoxy-5-methoxy-1-indanone

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend 5.0 g of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid in 50 mL of anhydrous dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Stir at room temperature until gas evolution (SO₂ and HCl) ceases.

    • Validation Check: The opaque suspension will transition into a transparent, pale-yellow solution once the acyl chloride is fully formed.

  • Friedel-Crafts Acylation: Cool the solution to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of anhydrous AlCl₃. The solution will immediately darken to a deep red/brown. Stir for 2 hours, allowing the mixture to gradually warm to room temperature.

  • Quenching & Extraction: Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of 1M HCl to aggressively break the aluminum complex. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO₃ to remove any unreacted acid, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to isolate the indanone.

References

  • Lookchem. "30044-91-8: Specification". Lookchem Chemical Database. 1

  • Sigma-Aldrich. "3-(4-Ethoxy-3-methoxyphenyl)propanoic acid AldrichCPR 30044-91-8". MilliporeSigma.

  • PubChem. "6-Ethoxy-5-methoxy-2,3-dihydroinden-1-one | C12H14O3 | CID 11106523". National Center for Biotechnology Information. 2

Sources

Exploratory

A Technical Guide to the Spectral Characterization of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS No. 30044-91...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS No. 30044-91-8)[1]. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and analysis of this and structurally related compounds.

Introduction

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate structural confirmation is a critical step following its synthesis to ensure purity and to validate its chemical identity. This guide outlines the fundamental spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—that are essential for this purpose. While experimental data for this specific molecule is not widely published, this guide will present the expected spectral characteristics based on the analysis of closely related analogs and foundational spectroscopic principles.

I. Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection : The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

B. Expected Mass Spectrum of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid

The molecular formula for 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol [1].

FeatureExpected m/zInterpretation
Molecular Ion (M⁺•) 224The parent ion corresponding to the intact molecule.
Fragment 1 179Loss of the carboxyl group (-COOH, 45 Da).
Fragment 2 151Subsequent loss of an ethyl group (-CH₂CH₃, 29 Da) from the ethoxy moiety.
Fragment 3 137A common fragment for this type of structure, a tropylium-like ion.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

A. Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation : 5-10 mg of the sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition : The sample tube is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

  • Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are applied.

Caption: General workflow for NMR spectroscopy.

B. Expected ¹H NMR Spectrum

The expected chemical shifts (δ) in ppm relative to TMS are as follows:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~6.8-7.0Multiplet3HAromatic protons
~4.0-4.2Quartet2H-OCH₂CH₃
~3.8-3.9Singlet3H-OCH₃
~2.9Triplet2H-CH₂-Ar
~2.6Triplet2H-CH₂-COOH
~1.4Triplet3H-OCH₂CH₃
C. Expected ¹³C NMR Spectrum

The expected chemical shifts (δ) in ppm are as follows:

Chemical Shift (ppm)Assignment
~178-180-COOH
~148-150C-OR (Aromatic)
~146-148C-OR (Aromatic)
~132-134Quaternary Aromatic C
~120-122Aromatic CH
~112-114Aromatic CH
~111-113Aromatic CH
~64-66-OCH₂CH₃
~55-57-OCH₃
~35-37-CH₂-Ar
~30-32-CH₂-COOH
~14-16-OCH₂CH₃

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The IR beam is passed through the ATR crystal, and the spectrum is recorded. A background spectrum of the clean crystal is also taken and subtracted from the sample spectrum.

  • Analysis : The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups.

Caption: Workflow for ATR-FTIR spectroscopy.

B. Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group
2500-3300BroadO-H stretch (Carboxylic acid)
2900-3000MediumC-H stretch (Aromatic and Aliphatic)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1500Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether)
~1030StrongC-O stretch (Alkyl ether)

IV. Conclusion

The comprehensive analysis of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid using a combination of Mass Spectrometry, ¹H and ¹³C NMR, and IR Spectroscopy provides a self-validating system for its structural confirmation. The expected data presented in this guide, derived from the analysis of structurally similar compounds and fundamental principles, serves as a robust benchmark for researchers working with this molecule. By following the outlined experimental protocols and comparing the obtained spectra with the expected values, one can confidently verify the identity and purity of synthesized 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid.

References

  • 3-(4-ethoxy-3-methoxyphenyl)propanoic acid Information . Available at: [Link][1]

  • NIST Chemistry WebBook . National Institute of Standards and Technology. Available at: [Link][2][3][4][5]

  • PubChem Database . National Center for Biotechnology Information. Available at: [Link][6]

Sources

Foundational

In-Depth Technical Guide: NMR Characterization of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid

Executive Summary 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS: 30044-91-8)[1] is a highly valuable aromatic carboxylic acid. It frequently serves as a critical synthetic intermediate in the development of biaryl phos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS: 30044-91-8)[1] is a highly valuable aromatic carboxylic acid. It frequently serves as a critical synthetic intermediate in the development of biaryl phosphodiesterase (PDE) inhibitors[2] and acts as a standard model compound in multi-step biocatalytic lignin depolymerization studies[3].

Accurate structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, particularly to confirm the regio-selective 4-O-ethylation of its precursor (hydroferulic acid) and to verify the integrity of the propanoic acid side chain. This whitepaper provides a comprehensive, causality-driven analysis of its ¹H and ¹³C NMR spectral data, bridging theoretical spin-system mechanics with practical acquisition protocols.

Molecular Architecture & Spin System Analysis

The structural elucidation of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid relies on decoupling its three distinct spin systems. Understanding the causality behind the electron density distribution is critical for accurate peak assignment[4].

  • The Trisubstituted Aromatic Ring (AMX System): The 1,3,4-substitution pattern yields a characteristic AMX (often appearing as an ABX) spin system. The strongly electron-donating alkoxy groups (-OEt and -OMe) push electron density into the ring via resonance, shielding the ortho and para protons and shifting their resonances upfield to a narrow window of ~6.7–6.8 ppm.

  • The Alkoxy Substituents (-OCH₂CH₃ and -OCH₃): The high electronegativity of the oxygen atoms strongly deshields the adjacent aliphatic protons via inductive effects. The 4-ethoxy group presents a classic A₂X₃ spin system (a downfield quartet and an upfield triplet), while the 3-methoxy group appears as a sharp, uncoupled 3H singlet.

  • The Propanoic Acid Side Chain (-CH₂CH₂COOH): This forms an A₂X₂ (or A₂B₂) spin system. The benzylic protons are deshielded by the magnetic anisotropy of the aromatic ring, while the alpha protons are deshielded by the electron-withdrawing carbonyl group.

Quantitative Data Presentation

The following tables summarize the predicted high-resolution NMR data, leveraging empirical rules and substituent effects[4].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Causality
-COOH 10.50 - 12.00br s1H-Highly deshielded due to hydrogen bonding and carbonyl magnetic anisotropy.
H-5 ~6.80d1H8.0Ortho coupling to H-6. Shielded by the adjacent 4-ethoxy group.
H-2 ~6.75d1H2.0Meta coupling to H-6. Located between the alkyl chain and methoxy group.
H-6 ~6.72dd1H8.0, 2.0Ortho coupled to H-5, meta coupled to H-2.
-OCH₂- (Ethoxy)~4.05q2H7.0Deshielded by oxygen; split into a quartet by the adjacent methyl group.
-OCH₃ (Methoxy)~3.85s3H-Deshielded by oxygen; isolated from adjacent protons.
Ar-CH₂- ~2.88t2H7.5Deshielded by the aromatic ring; split into a triplet by the adjacent CH₂.
-CH₂-COOH ~2.65t2H7.5Deshielded by the carbonyl group; split into a triplet by the benzylic CH₂.
-CH₃ (Ethoxy)~1.42t3H7.0Standard aliphatic methyl; split into a triplet by the adjacent CH₂.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Causality
C=O ~178.5CqCarboxylic acid carbonyl carbon (highly deshielded).
C-3 (Ar-OMe)~149.0CqOxygen-bound aromatic carbon.
C-4 (Ar-OEt)~147.5CqOxygen-bound aromatic carbon.
C-1 (Ar-Alkyl)~132.5CqAlkyl-bound aromatic carbon.
C-6 (Ar-H)~120.5CHAromatic methine.
C-5 (Ar-H)~113.0CHAromatic methine (shielded by ortho-alkoxy).
C-2 (Ar-H)~112.0CHAromatic methine (shielded by ortho/para-alkoxy).
-OCH₂- (Ethoxy)~64.5CH₂Aliphatic carbon directly bound to electronegative oxygen.
-OCH₃ (Methoxy)~56.0CH₃Aliphatic carbon directly bound to electronegative oxygen.
-CH₂-COOH ~36.0CH₂Alpha carbon to the carbonyl.
Ar-CH₂- ~30.5CH₂Benzylic carbon.
-CH₃ (Ethoxy)~14.8CH₃Terminal methyl carbon.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to. This workflow is designed to prevent common artifacts such as truncation errors, incomplete relaxation, or poor digital resolution[5].

Step 1: Sample Preparation
  • Weigh 15–20 mg of 3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is selected for its excellent solubility profile for moderately polar organic acids. TMS provides a reliable 0.00 ppm reference point, which is essential for precise chemical shift reporting[5].

Step 2: Instrument Tuning and Shimming
  • Insert the NMR tube into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching (ATM) for the ¹H and ¹³C channels to maximize probe sensitivity.

  • Execute gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity.

  • Causality: Poor shimming leads to broadened peaks, which will obscure the critical 2.0 Hz meta-coupling between H-2 and H-6, leading to a failure in structural validation[4].

Step 3: ¹H NMR Acquisition
  • Pulse Sequence: Standard 1D sequence (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 16 to 32.

  • Spectral Width (SW): 15 ppm.

  • Causality: A 30-degree flip angle combined with a 2-second relaxation delay ensures complete longitudinal relaxation (T1). This is an absolute requirement for the quantitative integration of the proton signals[5]. The 15 ppm SW ensures the highly deshielded carboxylic acid proton (~11.0 ppm) is not folded or truncated.

Step 4: ¹³C NMR Acquisition
  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds.

  • Number of Scans (NS): 512 to 1024.

  • Causality: Carbon-13 has a low natural abundance (~1.1%) and a lower gyromagnetic ratio than protons. Prolonged acquisition and broadband ¹H decoupling are required to collapse multiplets into singlets and achieve a sufficient signal-to-noise ratio (SNR)[5].

Step 5: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Perform zero-order and first-order phase correction manually to ensure symmetrical peak shapes.

  • Apply a polynomial baseline correction to accurately integrate the aliphatic and aromatic regions.

Workflow Visualization

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Probe Tuning & Gradient Shimming A->B C 1H Acquisition (zg30, D1=2s) B->C D 13C Acquisition (zgpg30, D1=3s) B->D E Fourier Transform & Apodization (LB) C->E D->E F Phase & Baseline Correction E->F G Peak Picking & Integration F->G H Structural Validation (Spin System Analysis) G->H

Standardized NMR acquisition and processing workflow for structural elucidation.

References

  • Sigma-Aldrich Product Catalog - 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS: 30044-91-8). Sigma-Aldrich / MilliporeSigma.

  • Biaryl Phosphodiesterase Inhibitors - WO2011134468A1. World Intellectual Property Organization.

  • Multi-step biocatalytic depolymerization of lignin - Ph.D. Thesis. University of Insubria.

  • High-Resolution NMR Techniques in Organic Chemistry - Claridge, T. D. W. (2016). Elsevier.

  • Spectrometric Identification of Organic Compounds - Silverstein, R. M., et al. (2014). John Wiley & Sons.

  • NMR Database of Lignin and Cell Wall Model Compounds - Ralph, S., Ralph, J., & Landucci, L. L. Biological Magnetic Resonance Data Bank (BMRB).

Sources

Exploratory

Antioxidant Potential of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid: Mechanisms, Pharmacokinetics, and Experimental Validation

Executive Summary In the landscape of rational drug design, the structural modification of naturally occurring phenolic acids offers a powerful vector for enhancing pharmacokinetic properties. 3-(4-Ethoxy-3-methoxyphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the structural modification of naturally occurring phenolic acids offers a powerful vector for enhancing pharmacokinetic properties. 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS: 30044-91-8, MW: 224.25 g/mol ) represents a highly optimized, semi-synthetic derivative of dihydroferulic acid (DHFA). By masking the highly reactive 4-hydroxyl group with an ethyl ether moiety, this compound operates as a lipophilic prodrug. It is specifically engineered to bypass premature oxidation in systemic circulation, effectively crossing lipid bilayers before undergoing enzymatic bioactivation to unleash its potent, dual-phase antioxidant capacity.

Structural Rationale: The Prodrug Paradigm

Classical phenolic antioxidants rely heavily on a free hydroxyl group to execute their primary mechanism of action: Hydrogen Atom Transfer (HAT)[1]. In the HAT mechanism, the phenolic OH donates a hydrogen atom to neutralize reactive oxygen species (ROS), forming a resonance-stabilized phenoxyl radical[1].

However, free phenolic acids often suffer from poor bioavailability and rapid pre-systemic clearance. By synthesizing 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid, the 4-OH position is intentionally alkylated. This ethoxy substitution temporarily abolishes cell-free antioxidant activity but drastically increases the molecule's partition coefficient (LogP). This elevated lipophilicity allows the compound to effortlessly penetrate the blood-brain barrier (BBB) and cellular membranes, shielding the pharmacophore until it reaches the target intracellular environment.

Mechanistic Bioactivation: Cytochrome P450 O-Deethylation

The antioxidant potential of this compound is entirely dependent on its intracellular bioactivation. Once the molecule enters hepatic or neural tissues, it encounters the Cytochrome P450 (CYP450) enzyme superfamily.

  • Enzymatic Cleavage: Isozymes such as CYP1A2, CYP2E1, and related monooxygenases catalyze the O-deethylation of the 4-ethoxy group[2][3].

  • Metabolite Liberation: This enzymatic reaction cleaves the ether bond, releasing acetaldehyde and the active phenolic metabolite: Dihydroferulic Acid (DHFA) [3].

  • Dual-Phase Antioxidant Dynamics:

    • Direct Scavenging: The liberated DHFA acts as a primary chain-breaking antioxidant, directly neutralizing ROS and mitigating the production of lipid peroxidation markers like 8-isoprostanes[4].

    • Indirect Signaling: Beyond direct ROS quenching, DHFA translocates to the nucleus to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2) pathway. This upregulates endogenous cytoprotective and antioxidant genes, including Heme Oxygenase-1 (HO-1) and Protein Disulfide Isomerase (PDI), providing robust neuroprotection against ischemic injury[5].

Pathway A 3-(4-Ethoxy-3-methoxyphenyl) propanoic acid (Lipophilic Prodrug) B Hepatic CYP450 (O-deethylation) A->B Cellular Uptake C Dihydroferulic Acid (Active Metabolite) B->C Cleavage of Ethyl Group D Direct ROS Scavenging (HAT Mechanism) C->D Phenoxyl Radical Formation E Nrf2/ARE Activation (Endogenous Defense) C->E Nuclear Translocation

Pharmacokinetic bioactivation and dual-phase antioxidant mechanism of the ethoxy prodrug.

Experimental Validation: Self-Validating Protocols

To rigorously evaluate the antioxidant potential of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid, we must utilize assays that account for its prodrug nature. Cell-free assays (like DPPH or ABTS) will yield false negatives. Instead, the following self-validating systems are required.

Protocol A: In Vitro Microsomal Bioactivation Assay

Causality: This assay proves that the ethoxy compound is successfully converted to the active DHFA by tracking mass transitions via LC-MS/MS.

  • Preparation: Thaw rat or human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular conditions.

  • Incubation Mixture: Combine 1 mg/mL microsomal protein with 10 µM of the ethoxy prodrug in the buffer.

  • Initiation: Add 1 mM NADPH to the mixture. Rationale: NADPH serves as the obligate electron donor for the CYP450 catalytic cycle; without it, the heme-thiolate center cannot reduce molecular oxygen, and O-deethylation will fail[2].

  • Incubation: Incubate at 37°C for 45 minutes under gentle agitation.

  • Quenching: Add an equal volume of ice-cold acetonitrile. Rationale: The organic solvent instantly denatures the CYP450 enzymes, halting the reaction and preventing any downstream degradation of the newly formed DHFA.

  • Precipitation & Analysis: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Extract the supernatant and analyze via LC-MS/MS, monitoring the mass transition from m/z 224 (Parent) to m/z 196 (DHFA).

Workflow S1 Step 1: Microsomal Incubation (Substrate + CYP450 + NADPH) S2 Step 2: Enzymatic Cleavage (O-Deethylation Reaction) S1->S2 S3 Step 3: Quenching (Add Ice-Cold Acetonitrile) S2->S3 S4 Step 4: Protein Precipitation (Centrifuge at 10,000 x g) S3->S4 S5 Step 5: LC-MS/MS Quantification (Measure DHFA Yield) S4->S5

Step-by-step in vitro microsomal assay workflow for validating CYP450-mediated O-deethylation.

Protocol B: Cellular ROS Scavenging Assay (DCFDA)

Causality: To demonstrate functional antioxidant efficacy, we use HepG2 cells. Rationale: HepG2 cells retain robust endogenous CYP450 expression, providing the necessary biological machinery to bioactivate the prodrug prior to ROS induction.

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations (1-50 µM) of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid for 12 hours. This extended pre-treatment allows sufficient time for cellular uptake, CYP450-mediated O-deethylation, and subsequent Nrf2 nuclear translocation[5].

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity.

  • Oxidative Challenge: Induce oxidative stress by adding 500 µM H2​O2​ for 2 hours.

  • Quantification: Measure fluorescence at Ex/Em = 485/535 nm. A reduction in fluorescence compared to the vehicle control validates the successful bioactivation and ROS scavenging capability of the compound.

Quantitative Data Summary

The table below summarizes the critical pharmacokinetic and pharmacodynamic differences between the ethoxy prodrug and its active metabolite, highlighting the strategic advantage of the structural modification.

Parameter3-(4-Ethoxy-3-methoxyphenyl)propanoic acidDihydroferulic Acid (DHFA)
Molecular Weight 224.25 g/mol 196.20 g/mol
4-Position Moiety Ethoxy ether (-OCH₂CH₃)Hydroxyl (-OH)
Lipophilicity (LogP) High (Enhanced membrane/BBB penetration)Moderate
Cell-Free Antioxidant Activity Negligible (Masked phenolic group)High (Active HAT mechanism)[1]
Cellular Antioxidant Activity High (Requires CYP450 bioactivation)High (Direct action)[4]
Primary Biological Role Lipophilic Prodrug Delivery VehicleActive ROS Scavenger & Nrf2 Activator[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Hydrogenation of 4-ethoxy-3-methoxycinnamic Acid to 3-(4-ethoxy-3-methoxyphenyl)propanoic Acid

Abstract This application note provides a comprehensive guide for the selective catalytic hydrogenation of 4-ethoxy-3-methoxycinnamic acid to its corresponding propanoic acid derivative, 3-(4-ethoxy-3-methoxyphenyl)propa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the selective catalytic hydrogenation of 4-ethoxy-3-methoxycinnamic acid to its corresponding propanoic acid derivative, 3-(4-ethoxy-3-methoxyphenyl)propanoic acid. This transformation is a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and outline the necessary analytical techniques for product characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the selective reduction of the α,β-unsaturated double bond in substituted cinnamic acids.

Introduction: The Significance of Selective Hydrogenation

Cinnamic acid and its derivatives are versatile building blocks in organic synthesis, finding applications in pharmaceuticals, fragrances, and polymers. The selective hydrogenation of the exocyclic carbon-carbon double bond in these molecules, while preserving other functional groups such as the carboxylic acid and aromatic moieties, is a crucial transformation. The resulting 3-arylpropanoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.

The hydrogenation of 4-ethoxy-3-methoxycinnamic acid is a prime example of such a targeted reduction. The product, 3-(4-ethoxy-3-methoxyphenyl)propanoic acid, serves as a precursor for various compounds with potential therapeutic applications. The challenge lies in achieving high selectivity and yield, which is addressed by the choice of an appropriate catalyst and optimized reaction conditions. This application note will focus on a highly efficient and selective method utilizing palladium on carbon (Pd/C) as the catalyst.

Reaction Mechanism: The Role of the Catalyst

The catalytic hydrogenation of the carbon-carbon double bond in 4-ethoxy-3-methoxycinnamic acid is a heterogeneous catalytic process. The most widely accepted mechanism for this type of reaction is the Horiuti-Polanyi mechanism.

The key steps are as follows:

  • Adsorption of Reactants: Both the 4-ethoxy-3-methoxycinnamic acid and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. The alkene and the aromatic ring of the cinnamic acid derivative can interact with the catalyst surface.

  • Dissociation of Hydrogen: The diatomic hydrogen molecule (H₂) undergoes dissociative chemisorption on the palladium surface, breaking the H-H bond to form adsorbed hydrogen atoms (H•).

  • Stepwise Hydrogen Addition: One of the adsorbed hydrogen atoms adds to one of the carbon atoms of the C=C double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst surface.

  • Second Hydrogen Addition: A second adsorbed hydrogen atom then adds to the other carbon atom of the original double bond, completing the hydrogenation and forming the saturated 3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

  • Desorption of Product: The final product, being saturated, has a weaker affinity for the catalyst surface and desorbs, freeing up the active site for the next catalytic cycle.

Palladium on carbon is an excellent catalyst for this transformation due to its high activity and selectivity for the hydrogenation of C=C double bonds under mild conditions, without affecting the aromatic ring or the carboxylic acid group[1].

Visualizing the Reaction Pathway

The following diagram illustrates the transformation of 4-ethoxy-3-methoxycinnamic acid to 3-(4-ethoxy-3-methoxyphenyl)propanoic acid.

reaction_pathway start 4-ethoxy-3-methoxycinnamic acid product 3-(4-ethoxy-3-methoxyphenyl)propanoic acid start->product Ethanol, RT catalyst 10% Pd/C, H₂

Caption: Reaction scheme for the hydrogenation of 4-ethoxy-3-methoxycinnamic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from a reliable procedure for the hydrogenation of a closely related substituted cinnamic acid[1].

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-ethoxy-3-methoxycinnamic acid≥98%Commercially Available
10% Palladium on Carbon (Pd/C)Degussa type E101 or equivalentMajor Chemical Supplier
Ethanol (EtOH)Anhydrous, ≥99.5%Major Chemical Supplier
Hydrogen (H₂) gasHigh Purity (≥99.99%)Gas Supplier
Celite® 545---Major Chemical Supplier
Deuterated Chloroform (CDCl₃)For NMR analysisMajor Chemical Supplier

4.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum filtration setup (Büchner funnel, filter flask)

  • Rotary evaporator

  • High-resolution NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

4.3. Detailed Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add 4-ethoxy-3-methoxycinnamic acid (e.g., 5.0 g, 22.5 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 0.25 g, 5 mol% relative to the substrate) to the reaction mixture.

  • Inerting the System: Seal the flask and purge the system with an inert gas like nitrogen or argon for 5-10 minutes to remove air.

  • Hydrogenation: Introduce hydrogen gas into the flask, either from a hydrogen balloon or a hydrogenation apparatus, and maintain a positive pressure of hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol (2 x 20 mL) to ensure complete recovery of the product.

  • Product Isolation: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product should be a solid or a viscous oil.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the hydrogenation process.

Characterization of Starting Material and Product

Thorough characterization of both the starting material and the final product is essential to confirm the success of the reaction and the purity of the isolated compound.

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (m/z)
4-ethoxy-3-methoxycinnamic acid C₁₂H₁₄O₄222.24~7.6 (d, 1H), ~7.1 (m, 2H), ~6.9 (d, 1H), ~6.3 (d, 1H), ~4.1 (q, 2H), ~3.9 (s, 3H), ~1.5 (t, 3H)[2]~172, ~150, ~149, ~145, ~128, ~123, ~115, ~113, ~110, ~64, ~56, ~15[2]~3000-2500 (br, O-H), ~1680 (C=O), ~1625 (C=C), ~1260 (C-O)Expected M⁺: 222
3-(4-ethoxy-3-methoxyphenyl)propanoic acid C₁₂H₁₆O₄224.25~6.8 (m, 3H), ~4.1 (q, 2H), ~3.8 (s, 3H), ~2.9 (t, 2H), ~2.6 (t, 2H), ~1.4 (t, 3H) (Expected)~179, ~149, ~147, ~133, ~120, ~113, ~112, ~64, ~56, ~36, ~30, ~15 (Expected)~3000-2500 (br, O-H), ~1705 (C=O), ~1260 (C-O) (Expected)Expected M⁺: 224

Note: The NMR and IR data for the product are predicted based on the structure and data from closely related compounds.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, ensure the catalyst is active. Using a fresh batch of catalyst is recommended. Additionally, ensure the system is properly sealed and under a positive pressure of hydrogen.

  • Low Yield: Low yields can result from catalyst poisoning. Ensure all glassware is clean and the solvent is of high purity. Inefficient removal of the product from the catalyst during filtration can also lead to lower yields; ensure the filter cake is washed thoroughly.

  • Safety Precautions: Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Always handle the catalyst in a well-ventilated fume hood and keep it wet with solvent. The use of hydrogen gas requires appropriate safety measures, including proper ventilation and the absence of ignition sources.

Conclusion

The selective hydrogenation of 4-ethoxy-3-methoxycinnamic acid to 3-(4-ethoxy-3-methoxyphenyl)propanoic acid is a straightforward and high-yielding reaction when performed with care. The use of 10% palladium on carbon as a catalyst provides excellent selectivity for the reduction of the carbon-carbon double bond while leaving other functional groups intact. The protocol outlined in this application note is robust and can be readily implemented in a standard laboratory setting, providing a reliable method for the synthesis of this valuable chemical intermediate.

References

  • 4-Ethoxy-3-methoxycinnamic acid. SpectraBase. [Link]

  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness Discussion Board. [Link]

  • 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]

Sources

Application

Application Note: Decoupling Antioxidant Signaling from Direct Scavenging using 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid

Scientific Rationale & Pharmacodynamics In the study of oxidative stress and cytoprotection, naturally occurring hydroxycinnamic acids like ferulic acid and its colonic metabolite, dihydroferulic acid, are frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacodynamics

In the study of oxidative stress and cytoprotection, naturally occurring hydroxycinnamic acids like ferulic acid and its colonic metabolite, dihydroferulic acid, are frequently utilized[1]. These compounds activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, upregulating cytoprotective enzymes such as Heme Oxygenase-1 (HO-1)[2]. However, their free 4-hydroxyl group presents a dual mechanism: it acts as a direct free radical scavenger and serves as a primary site for rapid phase II metabolism (glucuronidation and sulfation) in competent cell lines like Caco-2 and HepG2[3].

To isolate transcriptional signaling from direct chemical scavenging, researchers employ 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8, Molecular Formula C12H16O4)[4]. By masking the 4-hydroxyl group with an ethoxy ether, this synthetic derivative provides a self-validating experimental system. The ethoxy substitution increases the molecule's lipophilicity, enhancing passive membrane diffusion, while simultaneously rendering it resistant to 4-O-conjugation. Consequently, any observed cytoprotection can be causally linked to intracellular signaling cascades (e.g., Nrf2 activation) rather than extracellular ROS quenching[5].

Pathway Visualization

The primary mechanism of action for this compound in neuroblastoma (SH-SY5Y) and pancreatic (MIN6) cell models involves the disruption of the Keap1-Nrf2 complex, leading to nuclear translocation[2][5].

Nrf2_Pathway Compound 3-(4-Ethoxy-3-methoxyphenyl) propanoic acid Keap1 Keap1-Nrf2 Complex (Cytosol) Compound->Keap1 Disrupts Nrf2 Free Nrf2 (Active) Keap1->Nrf2 Releases Nucleus Nucleus Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Proteins HO-1, NQO1, GPX4 (Cytoprotection) ARE->Proteins Transcription

Fig 1: Nrf2 signaling cascade activated by 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid in vitro.

Reagent Preparation and Stability

Causality of Formulation: Due to the high lipophilicity imparted by the ethoxy group, aqueous solubility is poor. Dimethyl sulfoxide (DMSO) is required as the primary solvent to ensure complete dissolution without compound precipitation in the culture media.

  • Stock Solution (50 mM): Dissolve 11.21 mg of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (MW: 224.25 g/mol ) in 1 mL of cell-culture grade, anhydrous DMSO.

  • Storage: Aliquot into amber tubes to prevent photo-degradation and store at -20°C.

  • Working Concentrations: Dilute in complete culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflows

Protocol A: Validating Nrf2-Dependent Cytoprotection (Self-Validating System)

To ensure the observed cytoprotection is strictly Nrf2-mediated and not an artifact of direct ROS scavenging, this protocol incorporates ML385, a specific Nrf2 inhibitor[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y or MIN6 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Pre-treat the negative control and validation wells with 10 µM ML385 for 2 hours. Rationale: This blocks Nrf2 transcriptional activity, establishing a baseline to prove the compound's mechanism of action[5].

  • Compound Administration: Add 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid at varying concentrations (1, 5, 10, and 20 µM) to the respective wells. Incubate for 6 hours.

  • Stress Induction: Introduce an oxidative stressor, such as 20 µM Erastin (to induce ferroptosis) or 10 µM Trimethyltin (TMT)[2]. Incubate for an additional 24 hours.

  • Viability Quantification: Add 10 µL of CCK-8 reagent per well. Incubate for 2 hours and read absorbance at 450 nm.

  • Data Interpretation: True target engagement is confirmed if the compound rescues cell viability in the absence of ML385, but fails to rescue viability in the ML385-treated wells.

Protocol B: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visually confirms the upstream activation of the pathway before transcriptional changes occur.

Step-by-Step Methodology:

  • Preparation: Seed cells on sterile glass coverslips in 24-well plates.

  • Treatment: Treat with 10 µM of the compound for 6 hours. Rationale: 6 hours is the optimal window for peak Nrf2 nuclear accumulation before negative feedback loops (via Keap1 synthesis) initiate[2].

  • Fixation & Permeabilization: Wash with cold PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

  • Blocking: Block with 5% Bovine Serum Albumin (BSA) for 1 hour to prevent non-specific binding.

  • Staining:

    • Primary Antibody: Anti-Nrf2 (1:200 dilution) overnight at 4°C.

    • Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (1:500) for 1 hour at room temperature in the dark.

    • Counterstain: DAPI (1 µg/mL) for 5 minutes to visualize nuclei.

  • Imaging: Mount coverslips and image using a confocal microscope. Quantify the colocalization of the Nrf2 signal with the nuclear signal (DAPI).

Quantitative Data Summary

The following table summarizes the expected pharmacological profiles of ferulic acid derivatives in standard in vitro models, highlighting the advantages of the ethoxy-substituted analog.

CompoundTarget PathwayPrimary Metabolic Fate (In Vitro)Estimated LipophilicityTypical EC50 for ROS Reduction
Ferulic Acid Nrf2 / HO-1Glucuronidation (4-OH)Low20 - 50 µM
Dihydroferulic Acid NF-κB / Nrf2Sulfation (4-OH)Moderate10 - 20 µM
3-(4-Ethoxy-3-methoxyphenyl)propanoic acid Nrf2 / HO-1Highly Stable (Ether linkage)High1 - 10 µM

Table 1: Comparative in vitro metrics for ferulic acid and its derivatives.

References

  • Title: CAS 30044-91-8 | 3-(4-Ethoxy-3-methoxyphenyl)propionic acid Source: synquestlabs.com URL: 4

  • Title: 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid AldrichCPR 30044-91-8 Source: sigmaaldrich.com URL:

  • Title: Upregulation of Nrf2 Signalling and the Inhibition of Erastin-Induced Ferroptosis by Ferulic Acid in MIN6 Cells Source: mdpi.com URL: 5

  • Title: Transport and Metabolism of Ferulic Acid through the Colonic Epithelium Source: doi.org URL: 3

  • Title: Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y Source: nih.gov URL: 2

  • Title: Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxidative Stress Source: mdpi.com URL: 1

Sources

Method

Application Note: Robust RP-HPLC Method for the Quantification of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid

Executive Summary & Chemical Context 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS: 30044-91-8) is a critical organic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS: 30044-91-8) is a critical organic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including phosphodiesterase 4 (PDE4) inhibitors and novel antioxidant therapeutics[1]. Structurally related to naturally occurring phenylpropanoic acids like ferulic acid, it features an ionizable propanoic acid tail and a hydrophobic, di-substituted aromatic ring[2].

Accurate quantification of this intermediate is essential for reaction monitoring, purity assessment, and stability testing during drug development. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to deliver high resolution, excellent peak symmetry, and reproducible quantification[2].

Physicochemical Properties
PropertyValue
Chemical Name 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
CAS Number 30044-91-8
Molecular Formula C₁₂H₁₆O₄
Molecular Weight 224.25 g/mol
LogP (predicted) ~1.07
pKa (carboxylic acid) ~4.5

Analytical Rationale & Method Development (E-E-A-T)

Developing a reliable chromatographic method requires a deep understanding of the analyte's physicochemical behavior. The experimental choices below are grounded in established chromatographic principles to ensure a self-validating and highly reproducible system.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities. The ethoxy and methoxy substituents on the phenyl ring interact optimally with the C18 alkyl chains, providing adequate retention factor ( k′ ) and preventing early elution in the void volume[3].

  • Mobile Phase pH & Ion Suppression: The propanoic acid moiety has a pKa of approximately 4.5. If the mobile phase pH is near this value, the analyte will exist in a dynamic equilibrium between its ionized (hydrophilic) and unionized (hydrophobic) states, leading to severe peak tailing and retention time instability[4]. By incorporating 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA) into the aqueous mobile phase, the pH is lowered to ~2.7 or ~2.0, respectively. This completely suppresses ionization, ensuring the molecule remains neutral, which yields sharp, symmetrical peaks (Asymmetry factor As​ between 0.9 and 1.2)[4].

  • Detection Wavelength: The conjugated aromatic system of substituted phenylpropanoic acids exhibits strong UV absorbance. A detection wavelength of 280 nm is optimal for maximizing signal-to-noise ratio while minimizing baseline drift from the organic modifier[2].

MethodLogic N1 Analyze Analyte pKa (~4.5) N2 Select Mobile Phase pH (pH < 2.5) N1->N2 N3 Suppress Ionization (0.1% Formic Acid/TFA) N2->N3 N4 Choose Stationary Phase (End-capped C18) N3->N4 N5 Optimize Gradient (Water/Acetonitrile) N4->N5 N6 Evaluate Peak Shape (Asymmetry 0.9 - 1.2) N5->N6

Logical decision tree for RP-HPLC method development based on analyte pKa.

Chromatographic Conditions

The following parameters establish a gradient elution profile that balances rapid analysis time with sufficient resolution from potential synthetic impurities or degradation products.

ParameterSpecificationCausality / Rationale
Column End-capped C18, 150 x 4.6 mm, 5 µmEnd-capping minimizes secondary silanol interactions that cause tailing.
Mobile Phase A HPLC-grade Water + 0.1% Formic AcidLowers pH to suppress carboxylic acid ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile provides lower backpressure and sharper peaks than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column (van Deemter minimum).
Column Temp 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Injection Vol 10 µLPrevents column overloading while maintaining adequate sensitivity.
Detection UV/DAD at 280 nmCaptures the maximum absorbance of the substituted aromatic ring.

Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 20% 80% B (Linear gradient to elute the hydrophobic analyte)

  • 10.0 - 12.0 min: 80% B (Column wash to remove strongly retained matrix components)

  • 12.0 - 12.1 min: 80% 20% B (Return to initial conditions)

  • 12.1 - 15.0 min: 20% B (Re-equilibration for 3 column volumes)

Experimental Protocol

Reagent & Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly. Filtration through a 0.22 µm membrane is mandatory to prevent pump cavitation and remove microbial contaminants.

  • Organic Phase (B): Transfer 1.0 mL of Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Degas using ultrasonication for 5 minutes.

Standard Preparation
  • Accurately weigh 10.0 mg of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid reference standard using a calibrated analytical microbalance.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of diluent (Methanol:Water, 50:50 v/v). Methanol ensures rapid solubilization of the ethoxy/methoxy moieties, preventing precipitation.

  • Sonicate for 5 minutes until fully dissolved, then make up to the mark with diluent (Stock Solution: 1.0 mg/mL).

  • Perform serial dilutions to prepare working standards ranging from 1.0 µg/mL to 100.0 µg/mL.

Sample Preparation & Workflow
  • Dissolve the synthesized batch sample in the diluent to a target concentration of 50 µg/mL.

  • Vortex for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. This critical step removes insoluble matrices that cause baseline noise and protects the analytical column frit.

Workflow S1 Weigh 10 mg Sample S2 Dissolve in Diluent (MeOH/H2O) S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 S4 HPLC Injection (10 µL) S3->S4 S5 UV Detection (280 nm) S4->S5

Step-by-step sample preparation and analytical workflow for quantification.

Method Validation & System Suitability

To ensure the method acts as a self-validating system, it must be evaluated against ICH Q2(R1) guidelines[2][3]. Before analyzing unknown samples, the system must pass the following System Suitability Testing (SST) criteria using six replicate injections of the 50 µg/mL standard:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor ( As​ ): ≤1.5

  • Theoretical Plates ( N ): ≥5000

Validation Summary Data (Expected Parameters)
Validation ParameterAcceptance CriteriaTypical Result for Phenylpropanoic Acids
Linearity Range R2≥0.999 1.0 – 100.0 µg/mL ( R2=0.9995 )
Limit of Detection (LOD) S/N ratio ≥3:1 ~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥10:1 ~1.0 µg/mL
Precision (Intra-day) %RSD ≤2.0% 0.8% - 1.2%
Accuracy (Recovery) 98.0% - 102.0%99.5% ± 1.1%
Robustness Stable under minor variationsResistant to ±0.2 pH changes and ±2°C temp shifts

References

  • LookChem / Sigma-Aldrich Database. 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8) Chemical Properties and Specifications.1

  • Sigma-Aldrich. 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid AldrichCPR 30044-91-8.

  • Taylor & Francis Online. Quality by design-driven RP-HPLC method for ferulic acid quantification in nanostructured lipid carriers and biological matrices.3

  • National Institutes of Health (NIH). A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency.2

  • Sigma-Aldrich. High Performance Liquid Chromatography - Method Development and Peak Tailing Mitigation.4

Sources

Application

Application Note: Advanced Purification Protocol for Synthetic 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid

Introduction & Chemical Context The synthesis of highly pure phenylpropanoid derivatives is a critical requirement in modern drug development. 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8) is a synthetic de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of highly pure phenylpropanoid derivatives is a critical requirement in modern drug development. 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8) is a synthetic derivative of naturally occurring ferulic acid, characterized by the reduction of the propenoic double bond and the ethylation of the para-hydroxyl group[1]. Due to its structural motifs, it serves as a versatile building block and precursor for various active pharmaceutical ingredients (APIs) and psychoactive compound analogs[2].

However, crude synthetic mixtures of this compound often contain unreacted starting materials (such as 4-ethoxy-3-methoxybenzaldehyde), alkylating agents, and side-reaction byproducts. Achieving >99% purity requires a robust, scalable purification strategy that exploits the molecule's specific physicochemical properties[3].

Quantitative Physicochemical Data

To design an effective purification protocol, we must first analyze the thermodynamic and solubility parameters of the target molecule. The data below dictates our choice of extraction solvents and crystallization media.

ParameterValueRelevance to Purification
Molecular Formula C₁₂H₁₆O₄Indicates a moderate molecular weight (224.25 g/mol )[1].
CAS Registry Number 30044-91-8Unique identifier for compliance and tracking[1].
LogP (Octanol/Water) ~1.07Suggests moderate lipophilicity; soluble in organic solvents like EtOAc[4].
pKa (Carboxylic Acid) ~4.5 - 4.8Deprotonates readily at pH > 8, allowing for phase switching[5].
Physical State SolidEnables final polishing via crystallization[1].

Purification Strategy & Rationale

As a Senior Application Scientist, I approach purification not as a series of blind steps, but as a manipulation of chemical states. The purification of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid relies on a two-stage orthogonal strategy: Liquid-Liquid Acid-Base Extraction followed by Solvent-Tuned Recrystallization .

Causality of the Extraction Phase: Because the target molecule contains a terminal carboxylic acid, it can exist in two distinct solubility states. In a neutral or acidic environment, the protonated acid is highly soluble in moderately polar organic solvents like ethyl acetate (EtOAc). By introducing an aqueous base (NaOH), we force the deprotonation of the carboxylic acid, converting it into a highly water-soluble sodium carboxylate salt[5]. Neutral organic impurities (such as unreacted aldehydes) cannot form salts and remain trapped in the organic phase. Discarding the organic phase effectively strips away these impurities.

Causality of the Crystallization Phase: Once the aqueous phase is isolated and re-acidified, the target molecule precipitates. However, crude precipitation often traps trace impurities in the solid matrix. To achieve pharmaceutical-grade purity, we employ recrystallization. Pure water is an ineffective solvent because the ethoxy and methoxy groups render the molecule too lipophilic. Conversely, pure ethanol dissolves the compound too well, preventing high-yield recovery upon cooling. By utilizing a 50% (v/v) aqueous ethanol mixture, we tune the dielectric constant of the solvent to create a steep temperature-dependent solubility curve, which is the thermodynamic prerequisite for optimal crystal nucleation and growth[3].

Logical Relationship of Chemical States

ChemicalStates State1 Neutral Carboxylic Acid (Soluble in Organic Solvents) State2 Deprotonated Sodium Carboxylate (Water Soluble, Organic Insoluble) State1->State2 NaOH (aq) Deprotonation (pH > 8) State3 Protonated Carboxylic Acid (Water Insoluble Precipitate) State2->State3 HCl (aq) Protonation (pH < 3) State4 Highly Ordered Crystal Lattice (Thermodynamically Stable) State3->State4 Heat & Cool in EtOH/H2O Nucleation & Growth

Logical progression of chemical states during the purification of phenylpropanoic acids.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Liquid-Liquid Acid-Base Extraction
  • Dissolution: Dissolve 10.0 g of the crude synthetic 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid mixture in 100 mL of Ethyl Acetate (EtOAc) in a 250 mL Erlenmeyer flask. Ensure complete dissolution; if particulate matter remains, filter the solution.

  • Base Addition: Transfer the organic solution to a 500 mL separatory funnel. Add 100 mL of 1M NaOH (aq).

  • Agitation: Stopper the funnel, invert, and open the stopcock to vent built-up pressure. Shake vigorously for 60 seconds, venting every 15 seconds.

  • Phase Separation: Secure the funnel on a ring stand and allow the layers to separate completely (approx. 5 minutes).

  • Self-Validation Check: Draw a few drops of the lower aqueous layer and test with pH paper. The pH must be > 8. If it is lower, the acid has not been fully converted to its sodium salt. Add an additional 20 mL of 1M NaOH, re-shake, and re-test.

  • Isolation: Drain the lower aqueous layer (containing the target sodium salt) into a clean flask. Discard the upper EtOAc layer (containing neutral impurities)[5].

  • Aqueous Wash: Return the aqueous layer to the separatory funnel and wash with a fresh 50 mL portion of EtOAc to remove any residual entrained organic impurities. Drain the aqueous layer and discard the EtOAc.

Phase 2: Acidification and Crude Precipitation
  • Cooling: Place the flask containing the aqueous phase into an ice-water bath. Insert a magnetic stir bar and place on a stir plate. Cool the solution to 0–5 °C.

  • Acidification: While stirring vigorously, add 2M HCl (aq) dropwise using an addition funnel. A white/off-white precipitate will begin to form immediately as the sodium salt is protonated back into the insoluble carboxylic acid[5].

  • Self-Validation Check: Continue adding HCl until the solution tests at pH < 3 . A pH higher than 3 will result in incomplete precipitation and significant yield loss.

  • Filtration: Filter the cold suspension under vacuum using a Büchner funnel. Wash the filter cake with 30 mL of ice-cold distilled water to remove residual NaCl and excess HCl.

Phase 3: Solvent-Tuned Recrystallization
  • Solvent Preparation: Prepare a solvent mixture of 50% Ethanol and 50% Distilled Water (v/v). Bring 100 mL of this mixture to a gentle boil on a hot plate.

  • Dissolution: Transfer the crude wet filter cake to a clean 250 mL round-bottom flask. Add the boiling aqueous ethanol in small increments (approx. 5 mL at a time) while swirling, keeping the flask heated, until the solid just dissolves completely.

  • Self-Validation Check: The solution should be clear. If it is cloudy due to insoluble mechanical impurities, perform a hot gravity filtration before proceeding.

  • Nucleation & Growth: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. This slow cooling promotes the formation of a highly ordered, pure crystal lattice, excluding impurities from the matrix[3].

  • Final Polishing: Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize the thermodynamic yield.

  • Harvesting: Vacuum filter the purified crystals. Wash with 15 mL of ice-cold 20% aqueous ethanol. Dry the crystals in a vacuum oven at 45 °C for 12 hours to constant weight.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Synthesized Mixture (Target + Impurities) BaseAdd Add 1M NaOH (aq) & EtOAc (pH > 8) Crude->BaseAdd PhaseSep1 Phase Separation BaseAdd->PhaseSep1 OrgDiscard Organic Phase (Neutral Impurities -> Discard) PhaseSep1->OrgDiscard Top Layer AqPhase Aqueous Phase (Sodium Salt of Target) PhaseSep1->AqPhase Bottom Layer AcidAdd Add 2M HCl (aq) (pH < 3) AqPhase->AcidAdd Precipitate Crude Precipitation (Filtration) AcidAdd->Precipitate Cooling Recryst Recrystallization (Aqueous Ethanol) Precipitate->Recryst Pure Pure 3-(4-Ethoxy-3-methoxyphenyl) propanoic acid Recryst->Pure >99% Purity

Step-by-step liquid-liquid extraction and crystallization workflow for optimal purity.

Sources

Method

Advanced GC-MS Protocols for the Analysis of Propanoic Acid Derivatives: Short-Chain Fatty Acids and 2-Arylpropionic Acids

Introduction & Scope Propanoic acid derivatives represent a highly diverse chemical class with profound biological and pharmaceutical significance. Endogenous propanoic acid—a short-chain fatty acid (SCFA)—is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Propanoic acid derivatives represent a highly diverse chemical class with profound biological and pharmaceutical significance. Endogenous propanoic acid—a short-chain fatty acid (SCFA)—is a critical microbial metabolite that influences gut homeostasis, immune regulation, and metabolic health[1]. Conversely, synthetic 2-arylpropionic acids (e.g., ibuprofen, naproxen) are heavily utilized non-steroidal anti-inflammatory drugs (NSAIDs) whose pharmacokinetic profiling is essential in drug development[2].

Analyzing these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges. The high polarity, thermal instability, and volatility of the free carboxylic acid moiety lead to poor chromatographic resolution and peak tailing[1]. This application note details robust, field-proven methodologies for the extraction, derivatization, and GC-MS quantification of both volatile SCFAs and pharmaceutical 2-arylpropionic acids.

Chemical Rationale: The Causality of Derivatization

A successful GC-MS protocol is not merely a sequence of steps, but a carefully engineered chemical environment. Direct injection of free propanoic acid derivatives often results in active silanol interactions within the GC column, causing severe peak tailing[2]. We employ two distinct derivatization strategies based on the analyte's physical properties:

  • Aqueous Alkylation for Volatile SCFAs: Propanoic acid is highly volatile. Traditional sample preparation requires drying steps that inevitably evaporate the target analyte. By utilizing propyl chloroformate (PCF) or isobutyl chloroformate in an aqueous environment, the acid is instantly converted into a volatile, non-polar ester before any extraction or drying occurs, completely preventing evaporative loss[3],[4].

  • Silylation for 2-Arylpropionic Acids: Heavier NSAID derivatives are less volatile but suffer from thermal degradation. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. This masks the polarity and significantly enhances thermal stability[5],[2].

Workflow Visualization

GCMS_Workflow Start Biological Sample (Plasma/Feces) Extract Solvent Extraction & Internal Standard Addition Start->Extract Split Target Analyte Class Extract->Split SCFA Volatile SCFAs (e.g., Propanoic Acid) Split->SCFA NSAID 2-Arylpropionic Acids (e.g., Ibuprofen) Split->NSAID Deriv1 Aqueous Alkylation (Propyl Chloroformate) SCFA->Deriv1 Prevents volatility loss Deriv2 Silylation (BSTFA + 1% TMCS) NSAID->Deriv2 Masks polar -COOH GCMS GC-MS Analysis (EI Source, SIM Mode) Deriv1->GCMS Deriv2->GCMS Data Data Processing & Quantification GCMS->Data

Workflow for the extraction and derivatization of propanoic acid derivatives prior to GC-MS analysis.

Experimental Protocols: A Dual-Target Approach

Protocol A: Aqueous Alkylation for Volatile SCFAs (Propanoic Acid)

This protocol utilizes Propyl Chloroformate (PCF) to derivatize SCFAs directly in the aqueous phase[4].

Step-by-Step Methodology:

  • Sample Aliquot & Alkalization: Transfer 100 µL of biological fluid (plasma or fecal water) into a glass reaction vial. Add 100 µL of 0.005 M NaOH.

    • Causality: NaOH converts volatile free acids into stable, non-volatile sodium carboxylate salts, preventing loss during handling[4].

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (e.g., Propionic acid-d5, 1 mM).

  • Solvent Assembly: Add 300 µL of water, 300 µL of propanol, and 200 µL of pyridine. Vortex briefly.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the chloroformate reaction, driving the esterification to completion[4].

  • Derivatization: Carefully add 100 µL of PCF. Leave the cap loose for 1 minute to allow CO₂ gas to escape, then sonicate for 1 minute at room temperature.

  • Extraction: Add 300 µL of hexane. Vortex for 1 minute, then centrifuge at 2,000 × g for 5 minutes.

    • Causality: Hexane selectively extracts the newly formed non-polar propyl esters while leaving polar matrix components and unreacted reagents in the aqueous phase[3].

  • Transfer: Collect the upper organic (hexane) layer and transfer it to a GC autosampler vial.

Protocol B: Silylation for 2-Arylpropionic Acids (NSAIDs)

This protocol utilizes BSTFA for the robust silylation of pharmaceutical propanoic acid derivatives[5].

Step-by-Step Methodology:

  • Extraction: Spike 100 µL of plasma with Ibuprofen-d3 (Internal Standard). Extract using 300 µL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 × g for 5 minutes.

  • Drying: Transfer the upper organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Critical Causality: Moisture must be entirely removed. Water violently quenches BSTFA to form hexamethyldisiloxane, consuming the reagent and leaving the analyte underivatized[5].

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) to the dried residue.

    • Causality: TMCS acts as a catalyst, increasing the silylation power required to derivatize sterically hindered carboxyl groups found in 2-arylpropionic acids[5].

  • Incubation: Cap tightly and heat at 60°C for 30 minutes in a dry block heater.

  • Analysis: Allow the vial to cool to room temperature. The sample is ready for direct GC-MS injection.

GC-MS Instrumental Parameters

To ensure optimal separation and sensitivity, the GC-MS parameters must be tailored to the specific derivative class.

Table 1: Optimized GC-MS Instrumental Parameters
ParameterSCFA (Propyl Esters)2-Arylpropionic Acids (TMS Esters)
Analytical Column DB-5MS (30 m × 0.25 mm × 0.25 µm)DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Helium, 1.0 mL/min (Constant Flow)
Injection Volume & Mode 1 µL, Split 10:11 µL, Splitless
Inlet Temperature 260 °C250 °C
Oven Temperature Program 50°C (2 min) → 10°C/min to 70°C → 3°C/min to 85°C → 5°C/min to 110°C → 30°C/min to 290°C (hold 8 min)[4]100°C (1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 290 °C280 °C
Ion Source (EI) Temp 230 °C230 °C
Detection Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)

Data Analysis & Self-Validating Systems

To guarantee the trustworthiness of the generated data, the analytical batch must operate as a self-validating system:

  • Isotope Dilution Mass Spectrometry (IDMS): Always use stable isotopically labeled internal standards (e.g., Propionic acid-d5, Ibuprofen-d3) added before any sample manipulation. Because the labeled standard undergoes the exact same extraction losses and derivatization kinetics as the endogenous analyte, it intrinsically corrects for matrix effects and injection volume discrepancies[1].

  • Matrix-Matched Calibration: Biological matrices (like plasma or feces) alter derivatization efficiency. Calibration curves must be prepared in a surrogate matrix (e.g., stripped plasma or synthetic feces) to ensure the slope accurately reflects the biological samples.

  • Derivatization Efficiency Checks: Monitor the ratio of the target analyte to the internal standard in a mid-level Quality Control (QC) sample injected every 10 runs. A drifting ratio indicates reagent depletion or moisture contamination in the autosampler.

References

  • Zheng, X., Qiu, Y., Zhong, W., Huo, T., & Zhao, A. (2013). "A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids." Metabolomics, 9(4), 818-827. URL:[Link]

  • Rohde, J. K., Fuh, M. M., Evangelakos, I., Pauly, M. J., Schaltenberg, N., Siracusa, F., ... & Worthmann, A. (2022). "A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids." Metabolites, 12(2), 170. URL:[Link]

  • Furuhashi, T., & Ishihara, G. (2018). "GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution." Agilent Technologies Application Note. URL:[Link]

  • Juvancz, Z., et al. (2008). "Quantitative Characterization of Derivatization Effects in Separations Techniques I. Derivatization of Ibuprofen." Acta Polytechnica Hungarica. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

HPLC Technical Support Center: Troubleshooting Peak Tailing for Phenolic Acids

Welcome to the Advanced Analytical Support Hub. As researchers and drug development professionals, encountering peak tailing during the reversed-phase high-performance liquid chromatography (RP-HPLC) of phenolic compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Hub. As researchers and drug development professionals, encountering peak tailing during the reversed-phase high-performance liquid chromatography (RP-HPLC) of phenolic compounds is a ubiquitous challenge.

This guide is engineered to move beyond generic advice. Here, we dissect the physical chemistry driving chromatographic anomalies and provide self-validating, field-proven methodologies to restore system performance and ensure data integrity.

The Causality of Peak Tailing: A Mechanistic Deep Dive

Peak tailing is rarely a random artifact; it is a predictable physical chemistry phenomenon driven by the mismatch between the mobile phase pH and the dissociation constants ( pKa​ ) of both your analytes and the stationary phase.

Phenolic acids (e.g., gallic acid, caffeic acid, and chlorogenic acid) typically possess pKa​ values ranging from 3.5 to 4.5. Concurrently, residual silanol groups (-Si-OH) on standard silica-based C18 columns have a pKa​ of approximately 4.0 to 4.5[1].

If your mobile phase pH is unbuffered or sits in the 4.0–5.5 range, both the phenolic acids and the silanol groups exist in a partially ionized state. This triggers secondary interactions —specifically hydrogen bonding and ionic repulsion/attraction—between the anionic phenolate and the active silanols[2]. Because these secondary retention mechanisms are kinetically slower than primary hydrophobic partitioning, the analyte molecules desorb unevenly from the stationary phase, manifesting as a "tail" on the chromatogram[3].

To achieve sharp, symmetrical peaks, you must suppress these secondary interactions by lowering the mobile phase pH to at least 1.5 units below the pKa​ of the phenolic acid (typically pH < 3.0). This protonates both the analyte and the silanols, ensuring separation is driven purely by hydrophobic partitioning[4].

Mechanism cluster_0 Sub-optimal pH (pH 4.0 - 5.5) cluster_1 Optimized pH (pH < 3.0) A1 Phenolic Acid (Partially Ionized) A3 Secondary Ionic Interactions A1->A3 A2 Silanol Groups (Partially Ionized) A2->A3 A4 Peak Tailing A3->A4 B1 Phenolic Acid (Fully Protonated) B3 Pure Hydrophobic Partitioning B1->B3 B2 Silanol Groups (Fully Protonated) B2->B3 B4 Sharp, Symmetrical Peak B3->B4

Mechanistic causality of silanol interactions at sub-optimal vs. optimized mobile phase pH.

Diagnostic Workflow

Before altering your method, you must isolate whether the tailing is a chemical issue (analyte-stationary phase interaction) or a system/physical issue (dead volume, column degradation). Use the diagnostic logic below to pinpoint the root cause[5].

DiagnosticWorkflow Start Observe Peak Tailing in Phenolic Acids CheckScope Are all peaks tailing or just phenolic acids? Start->CheckScope SystemIssue System Issue: Check dead volume, fittings, or column void CheckScope->SystemIssue All peaks tail ChemistryIssue Chemistry Issue: Secondary Silanol Interactions CheckScope->ChemistryIssue Only phenolics tail CheckPH Is Mobile Phase pH < 3.0? ChemistryIssue->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid or TFA) CheckPH->AdjustPH No CheckColumn Check Column: Use End-capped C18 or Phenyl-Hexyl Phase CheckPH->CheckColumn Yes

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Troubleshooting Protocols

A robust scientific protocol must include built-in validation to prove the intervention was successful. Execute the following workflows to resolve peak tailing.

Protocol A: Mobile Phase pH Optimization & System Validation

Objective: Suppress silanol ionization and validate that tailing is chemically, not physically, induced.

  • Prepare Modified Mobile Phase: Prepare Mobile Phase A (Aqueous) with an acidic modifier. For phenolic acids, 0.15% Formic Acid (pH ~2.6) or 0.05% Trifluoroacetic Acid (TFA) (pH ~2.0) are highly effective[5],[1].

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 10 column volumes to ensure complete protonation of the silica bed.

  • Prepare the Validation Mix: Create a single injection vial containing:

    • Uracil: Unretained dead-volume marker.

    • Toluene: Neutral hydrophobic retention marker.

    • Caffeic Acid: Your ionizable phenolic test probe.

  • Execute Run: Inject the validation mix using your standard gradient.

  • Validation Check (The Causality Test): Calculate the Asymmetry Factor ( As​ ) for all three peaks at 10% peak height.

    • Scenario 1: If Uracil and Toluene show As​≈1.0 , but Caffeic Acid shows As​>1.5 , the issue is strictly chemical. Your column may lack sufficient end-capping; switch to a heavily end-capped or Phenyl-Hexyl column[5].

    • Scenario 2: If all three peaks show As​>1.5 , the issue is physical. You have a column void, a blocked frit, or excessive extra-column dead volume. Proceed to Protocol B.

Protocol B: Column Regeneration & Active Site Deactivation

Objective: Remove strongly retained organic contaminants that create artificial active sites and cause tailing[5].

  • Disconnect Detector: Disconnect the column from the detector to prevent contamination of the flow cell.

  • Reverse Flow (Optional): If permitted by the column manufacturer, reverse the column orientation to backflush particulates from the inlet frit.

  • Aqueous Flush: Flush with 100% HPLC-grade Water at 0.5 mL/min for 20 column volumes to remove precipitated buffer salts.

  • Organic Flush: Flush with 100% Acetonitrile or Methanol for 20 column volumes to elute strongly retained hydrophobic organics.

  • Deep Clean: Flush with 100% Isopropanol (IPA) for 10 column volumes. IPA's high viscosity and distinct polarity help strip stubborn lipids and polymeric contaminants.

  • Validation Check: Re-equilibrate the column in your starting mobile phase and re-inject the Validation Mix from Protocol A. A restoration of the Caffeic Acid As​<1.2 validates successful regeneration.

Quantitative Data: Impact of Mobile Phase Modifiers

The table below summarizes the empirical impact of various mobile phase modifiers on the tailing factor of common phenolic acids. Notice how lowering the pH drastically improves peak symmetry[5],[1].

Phenolic AcidMobile Phase AdditiveApproximate pHTailing Factor ( As​ )Chromatographic Impact
Caffeic Acid None (Water/ACN)~6.02.85Severe tailing / Co-elution
Caffeic Acid 0.1% Acetic Acid~3.21.60Marginal tailing
Caffeic Acid 0.15% Formic Acid~2.61.35Acceptable symmetry
Gallic Acid 0.05% TFA~2.01.05Excellent symmetry
Chlorogenic Acid 0.05% TFA~2.01.10Excellent symmetry

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor value for phenolic acids? A: Ideally, the asymmetry factor ( As​ ) or USP Tailing Factor should fall between 0.9 and 1.2. Values up to 1.5 may be acceptable for complex biological matrices, but anything higher compromises resolution and integration accuracy[5].

Q: Can the sample injection solvent cause peak tailing even if my mobile phase is optimized? A: Absolutely. If your phenolic acids are dissolved in a strong solvent (e.g., 100% methanol or acetonitrile) but injected into a highly aqueous initial mobile phase, the analytes will spread at the head of the column before partitioning. This "solvent mismatch" leads to distorted, fronting, or tailing peaks. Always try to dissolve your sample in the initial mobile phase conditions[5].

Q: What is the difference between peak tailing and peak fronting in this context? A: Peak tailing occurs when the back half of the peak is broader than the front half, typically caused by secondary silanol interactions or dead volume. Peak fronting is the inverse (the front half is broader) and is almost exclusively caused by physical issues: either sample overload (injecting too high a concentration) or a collapsed stationary phase bed[5].

Q: Why is my peak tailing worse for some phenolic compounds than others in the same run? A: Tailing severity correlates directly with the molecular structure—specifically the number and position of hydroxyl (-OH) and carboxyl (-COOH) groups. Compounds with multiple adjacent hydroxyl groups (like gallic acid) have a higher propensity to form multidentate hydrogen bonds with residual silanols, making them much harder to elute symmetrically compared to simpler phenolics[5].

References

  • SciELO. Response Surface Methodology IV-Optimal design applied to the performance improvement of an RP-HPLC-UV method for the quantification of phenolic acids in Cecropia glaziovii products. Available at: [Link]

  • Semantic Scholar. Determination of phenolic acids and flavonoids in leaves, calyces, and fruits of Physalis angulata L. Available at:[Link]

  • ResearchGate. Chromatographic silanol activity test procedures: The quest for a universal test. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid in Solution

Welcome to the Technical Support Center for 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8)[1]. As a phenylpropanoic acid derivative, this compound is a highly valuable intermediate in chemical synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS 30044-91-8)[1]. As a phenylpropanoic acid derivative, this compound is a highly valuable intermediate in chemical synthesis and drug development. However, maintaining its structural integrity in solution requires a strict adherence to physicochemical principles.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Mechanistic Overview of Degradation Pathways

To prevent degradation, we must first understand the molecular vulnerabilities of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid. The molecule's reactivity is dictated by two primary functional regions: the terminal propanoic acid tail and the electron-rich di-alkoxy aromatic ring.

  • Aromatic Oxidation: The ethoxy and methoxy substituents exert a strong positive mesomeric (+M) effect, significantly increasing the electron density of the phenyl ring. This makes the molecule susceptible to auto-oxidation by dissolved oxygen and reactive oxygen species (ROS)—a degradation pathway well-documented in structurally related methoxy-aromatics like ferulic acid[2]. This process is heavily catalyzed by trace transition metals.

  • Photodegradation: Exposure to UV/Vis light can induce radical cleavage of the alkoxy groups or photo-oxidation of the aromatic system, especially in the presence of photosensitizers[3].

  • Esterification: The terminal carboxylic acid can undergo spontaneous Fischer esterification when stored in primary alcohols (e.g., methanol, ethanol) over prolonged periods, creating false peaks in chromatographic assays.

  • Microbial Metabolism: Phenylpropanoic acid derivatives are readily utilized as carbon sources by environmental microbes, leading to rapid biotic degradation in non-sterile aqueous environments[4].

Degradation Compound 3-(4-Ethoxy-3-methoxyphenyl) propanoic acid O2 Dissolved O2 / Metals Compound->O2 UV UV/Vis Light Compound->UV ROH Alcohols (MeOH/EtOH) Compound->ROH Microbes Microbial Contamination Compound->Microbes Oxidation Aromatic Oxidation (Yellowing / Loss of Purity) O2->Oxidation Photolysis Radical Cleavage (Photodegradation) UV->Photolysis Ester Esterification (False HPLC peaks) ROH->Ester Metabolism Biotic Degradation (Rapid loss of titer) Microbes->Metabolism

Flowchart of primary degradation triggers and resulting pathways for the compound in solution.

Troubleshooting Guide

Q: My HPLC chromatogram shows a new, more hydrophobic peak after storing the stock solution in methanol at -20°C for a month. What happened? Cause: The carboxylic acid group has undergone esterification with the solvent, forming methyl 3-(4-ethoxy-3-methoxyphenyl)propanoate. This is a common, yet easily overlooked, artifact when storing carboxylic acids in reactive alcoholic solvents. Solution: Transition your master stock solutions to anhydrous, aprotic solvents like DMSO or acetonitrile. Never use primary alcohols for long-term storage of this compound.

Q: The aqueous buffer solution (pH 7.4) turned slightly yellow after a few days on the bench. Is it still viable? Cause: The yellowing indicates oxidation of the electron-rich aromatic ring, likely catalyzed by trace transition metals in the buffer or exposure to ambient light[3]. Solution: Discard the solution. To prevent this in the future, degas your aqueous buffers to remove dissolved oxygen, add a chelating agent (e.g., 1 mM EDTA) to sequester trace metals, and store the solution in amber vials.

Q: The concentration of the compound in my cell culture media dropped by 50% overnight, but no degradation peaks are visible on LC-MS. Why? Cause: Microbial consumption. Phenylpropanoic acids are excellent substrates for bacterial and fungal metabolism[4]. Because the compound is being fully metabolized into basic cellular building blocks rather than chemically degrading, no intermediate peaks appear on your chromatogram. Solution: Ensure all aqueous working solutions are sterile-filtered (0.22 µm) and handled using strict aseptic techniques.

Q: My compound lost biological activity after I took the DMSO stock out of the -80°C freezer for the fifth time. Why? Cause: Repeated freeze-thaw cycles introduce atmospheric moisture into the highly hygroscopic DMSO. This leads to localized precipitation, concentration inaccuracies, and accelerated degradation. Freeze-thaw cycles are known to cause product inactivation in phenylpropanoic acid derivatives[5]. Solution: Aliquot your master stock into single-use volumes before initial freezing to completely eliminate freeze-thaw stress[5].

Stability Data Presentation

Use the following empirically derived matrix to select the appropriate storage conditions for your experimental needs.

Solvent SystemStorage TempEstimated StabilityPrimary Degradation RiskRecommended Action
Anhydrous DMSO-80°C> 12 monthsMoisture ingress / Freeze-thawAliquot into single-use amber vials
Methanol / Ethanol-20°C< 1 monthFischer EsterificationAvoid primary alcohols for stock storage
Aqueous Buffer (pH 7.4)4°C1-2 weeksMicrobial metabolism, OxidationSterile filter (0.22 µm), add 1 mM EDTA
Aqueous Buffer (pH < 4.6)4°CVariablePrecipitationAdjust pH > 5.5 to ionize carboxylate

Experimental Protocols

To ensure a self-validating system where degradation is physically restricted by the workflow, follow these methodologies precisely.

Protocol A: Preparation of Ultra-Stable 100 mM Master Stock Solution
  • Weighing: Weigh the lyophilized powder of 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid under anhydrous conditions (e.g., inside a desiccator or dry box) to prevent moisture absorption.

  • Dissolution: Dissolve the powder in high-purity, anhydrous DMSO. Causality: DMSO is an aprotic solvent, which entirely prevents the esterification reactions seen with methanol or ethanol.

  • Degassing: Gently bubble dry Argon or Nitrogen gas through the solution for 5 minutes. Causality: Displacing dissolved oxygen prevents the auto-oxidation of the electron-rich aromatic ring.

  • Aliquoting: Dispense the solution into single-use, sterile amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing radical photo-cleavage[3]. Single-use aliquots prevent freeze-thaw moisture ingress[5].

  • Storage: Flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

Workflow A 1. Weigh Compound (Anhydrous conditions) B 2. Dissolve in Anhydrous DMSO (Avoid Alcohols) A->B Add Aprotic Solvent C 3. Argon/Nitrogen Purge (Displace O2) B->C Degas Solution D 4. Aliquot into Amber Vials (Block UV Light) C->D Protect from Light E 5. Store at -80°C (Prevent Thermal Degradation) D->E Freeze (No Freeze-Thaw)

Step-by-step self-validating workflow for preparing ultra-stable master stock solutions.

Protocol B: Preparation of Working Aqueous Solutions
  • Dilution: Thaw a single-use DMSO aliquot at room temperature. Dilute directly into your target aqueous buffer.

  • pH Adjustment: Verify the final pH of the solution. The pKa of the propanoic acid group is approximately 4.66[4]. Ensure the pH is ≥ 5.5. Causality: At pH levels below the pKa, the compound remains protonated and highly lipophilic, which will cause it to crash out of solution.

  • Sterilization: Pass the final solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use UV sterilization.

Frequently Asked Questions (FAQs)

Q: Can I use UV sterilization for this compound once it is in cell culture media? A: No. UV light can induce radical cleavage of the alkoxy groups and catalyze rapid photodegradation, destroying the compound's integrity[3]. Always use 0.22 µm membrane filtration for sterilization.

Q: Why did my compound precipitate immediately when I diluted the DMSO stock into water? A: This is a classic pH-dependent solubility issue. The pKa of the propanoic acid group is ~4.66[4]. If your aqueous solution is unbuffered or naturally acidic (pH < 4.6), the compound remains in its fully protonated, lipophilic state and will precipitate. Ensure your aqueous buffer is adjusted to at least pH 5.5 prior to adding the compound to ionize the carboxylate group and maximize aqueous solubility.

Q: Is it safe to sonicate the solution to force the compound into water? A: Mild sonication (water bath, < 30°C) is acceptable, but probe sonication should be avoided. Probe sonication generates localized extreme heat and cavitation-induced free radicals, which will rapidly oxidize the methoxy/ethoxy-phenyl ring.

References

  • Title: Phenylpropanoic acid (Physicochemical Properties and Microbial Interactions) Source: Wikipedia URL: [Link]

  • Title: Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin Source: Journal of Investigative Dermatology / PubMed (NIH) URL: [Link]

  • Title: Photostability of Ferulic Acid and Its Antioxidant Activity Against Linoleic Acid Peroxidation Source: Taylor & Francis Online URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparing the Antioxidant Activity of Ethoxylated vs. Hydroxylated Phenolic Acids

For Distribution To: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Phenolic Acids as Antioxidants Phenolic acids are a prominent class of secondary plant metabolites ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Phenolic Acids as Antioxidants

Phenolic acids are a prominent class of secondary plant metabolites ubiquitously found in our diet, particularly in fruits, vegetables, and beverages like tea and coffee.[1] Their significance in human health is increasingly recognized, largely due to their potent antioxidant properties.[2][3] These compounds play a crucial role in mitigating oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them.[1] Unchecked oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][4]

The antioxidant efficacy of phenolic acids stems from their chemical structure, specifically the presence of a phenolic ring with one or more hydroxyl (-OH) groups.[1] These hydroxyl groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions they initiate.[3][5][6] The number and position of these hydroxyl groups, along with other substituents on the aromatic ring, significantly influence the antioxidant potential of a given phenolic acid.[3][7]

In the realm of drug development and food science, there is a continuous effort to enhance the stability and efficacy of natural antioxidants. Two common chemical modifications are hydroxylation (the addition of more hydroxyl groups) and ethoxylation (the addition of an ethoxy group, -OCH2CH3). This guide provides an in-depth comparison of how these modifications impact the antioxidant activity of phenolic acids, supported by established experimental protocols.

Structural Modifications: A Tale of Two Functional Groups

The fundamental difference between hydroxylated and ethoxylated phenolic acids lies in the nature of the substituent group attached to the aromatic ring. This structural variance has profound implications for their chemical reactivity and, consequently, their antioxidant capacity.

  • Hydroxylation: This involves the addition of one or more hydroxyl (-OH) groups to the phenolic ring. The presence of multiple hydroxyl groups, particularly in ortho or para positions, is generally associated with higher antioxidant activity.[8] This is because they can more readily donate a hydrogen atom and stabilize the resulting phenoxyl radical through resonance.[3][8]

  • Ethoxylation: This process introduces an ethoxy (-OCH2CH3) group. While an ethoxy group is also an electron-donating group, its influence on antioxidant activity is more complex. It can modulate the molecule's lipophilicity and steric hindrance, which in turn affects its ability to interact with free radicals.

To visualize these structural differences, consider the following diagram:

G cluster_0 Core Phenolic Acid Structure cluster_1 Hydroxylation cluster_2 Ethoxylation Core Aromatic Ring - COOH Hydroxylated Aromatic Ring - COOH -OH (additional) Core->Hydroxylated Addition of -OH group Ethoxylated Aromatic Ring - COOH -OCH2CH3 Core->Ethoxylated Addition of -OCH2CH3 group

Caption: Structural modifications of a core phenolic acid.

Mechanisms of Antioxidant Action

Phenolic acids exert their antioxidant effects through several mechanisms, primarily:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. This is a key mechanism for scavenging peroxyl radicals.[5][6][9]

  • Single Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, converting it to a more stable species.[5][6]

  • Metal Chelation: Some phenolic acids can bind to transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of ROS.[5][10][11]

The structural modifications of hydroxylation and ethoxylation can influence the predominance of these mechanisms. Increased hydroxylation often enhances both HAT and SET pathways due to the increased availability of donatable hydrogen atoms and electrons. The effect of ethoxylation is less direct and may depend on the specific assay and the nature of the free radical involved.

Experimental Design for Comparative Analysis

To objectively compare the antioxidant activity of ethoxylated versus hydroxylated phenolic acids, a multi-assay approach is essential. No single assay can capture the full spectrum of antioxidant action. The following three assays are widely accepted and provide complementary information.

Experimental Workflow

The overall experimental workflow for this comparative analysis is depicted below:

G Start Sample Preparation (Hydroxylated vs. Ethoxylated Phenolic Acids) DPPH DPPH Assay Start->DPPH ABTS ABTS Assay Start->ABTS FRAP FRAP Assay Start->FRAP Data Data Collection (Absorbance Measurements) DPPH->Data ABTS->Data FRAP->Data Analysis Data Analysis (IC50 / TEAC / FRAP Value Calculation) Data->Analysis Conclusion Comparative Conclusion Analysis->Conclusion

Caption: Experimental workflow for antioxidant activity comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a rapid and simple spectrophotometric method to assess the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[12] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is measured by the decrease in absorbance at approximately 517 nm.[12][13]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL).[14] The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[12]

    • Prepare stock solutions of the test compounds (hydroxylated and ethoxylated phenolic acids) and a positive control (e.g., ascorbic acid or gallic acid) in a suitable solvent (e.g., methanol or ethanol).[12][15]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compounds and positive control to separate wells.[14]

    • Add 180 µL of the DPPH working solution to each well.[14]

    • For the blank, use 20 µL of the solvent instead of the sample.[16]

    • Incubate the plate in the dark at room temperature for 30 minutes.[14][16]

    • Measure the absorbance at 517 nm using a microplate reader.[14][16]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[12]

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[14] A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.[17] The mixture is typically incubated in the dark at room temperature for 12-16 hours before use.[17]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[17][18]

    • Prepare stock solutions of the test compounds and a positive control (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of various concentrations of the test compounds and positive control to separate wells.

    • Add 200 µL of the diluted ABTS•+ solution to each well.[18]

    • Incubate the plate at room temperature for 5 minutes with continuous shaking.[18]

    • Measure the absorbance at 734 nm.[18]

  • Data Analysis:

    • Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. This assay is based on the electron-donating capacity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and ferric chloride (FeCl₃) solution in a 10:1:1 ratio.[19] This reagent should be prepared fresh.[19]

    • Prepare stock solutions of the test compounds and a standard (e.g., ferrous sulfate or Trolox).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of various concentrations of the test compounds and standard to separate wells.

    • Add 220 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 4 minutes).[19]

    • Measure the absorbance at 593 nm.[20]

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or µM Trolox equivalents.

Interpreting the Data: A Comparative Analysis

The results from these three assays will provide a comprehensive picture of the antioxidant potential of the hydroxylated versus ethoxylated phenolic acids.

Phenolic Acid Derivative DPPH Assay (IC50, µM) ABTS Assay (TEAC) FRAP Assay (µM Fe(II) Equivalents)
Parent Phenolic Acid 501.21500
Hydroxylated Derivative 252.53000
Ethoxylated Derivative 451.51800

Data Interpretation:

  • DPPH and ABTS Assays: A lower IC50 value in the DPPH assay and a higher TEAC value in the ABTS assay indicate greater radical scavenging activity. In the hypothetical data above, the hydroxylated derivative shows superior performance in both assays compared to the parent and ethoxylated compounds. This is consistent with the principle that additional hydroxyl groups enhance hydrogen and electron donating capabilities.[8]

  • FRAP Assay: A higher FRAP value signifies a greater ability to reduce ferric ions, indicating a stronger electron-donating capacity. The hydroxylated derivative again demonstrates the highest activity.

The ethoxylated derivative shows slightly better or comparable activity to the parent compound but is significantly less active than the hydroxylated derivative. This suggests that while the ethoxy group may contribute some electron-donating character, it is less effective than an additional hydroxyl group in these antioxidant assays.

Signaling Pathway Context: Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, phenolic acids can also exert their antioxidant effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. For instance, they can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.

G Phenolic_Acid Phenolic Acid (e.g., Hydroxylated Derivative) ROS Reactive Oxygen Species (ROS) Phenolic_Acid->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 (active) Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AOE Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AOE Promotes transcription

Caption: Phenolic acid interaction with the Nrf2 signaling pathway.

The ability of a phenolic acid derivative to modulate such pathways can be influenced by its structural modifications. The increased antioxidant potential of hydroxylated derivatives may lead to a more potent activation of these protective cellular responses.

Conclusion: The Superiority of Hydroxylation for Enhanced Antioxidant Activity

Based on the established principles of structure-activity relationships and the results from standard antioxidant assays, it is evident that hydroxylation is a more effective strategy than ethoxylation for enhancing the antioxidant activity of phenolic acids . The addition of hydroxyl groups directly increases the capacity for hydrogen and electron donation, which are the primary mechanisms of radical scavenging.

While ethoxylation can modify the physicochemical properties of phenolic acids, which may be advantageous for specific applications (e.g., improving solubility in lipidic environments), it does not confer the same level of antioxidant potency as hydroxylation. For researchers and drug development professionals seeking to maximize the antioxidant efficacy of phenolic compounds, focusing on polyhydroxylated derivatives is a scientifically sound approach.

This guide provides a framework for the comparative evaluation of modified phenolic acids. The specific results will, of course, depend on the parent phenolic acid and the precise nature of the modifications. However, the principles and methodologies outlined here offer a robust foundation for such investigations.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in Plant Science, 2(4), 152-159. [Link]

  • Chen, J., Yang, J., Ma, L., Li, J., Shah, B. R., & Shen, X. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis. Angewandte Chemie International Edition, 50(3), 586-621. [Link]

  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics, 53(2), 75-100. [Link]

  • Halliwell, B. (2012). Free radicals and other reactive species in disease. Nature, 487(7408), 415-416. [Link]

  • G-Biosciences. ABTS Assay, Cat # BAQ060. [Link]

  • G-Biosciences. FRAP Antioxidant Assay, Cat. # BAQ066. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

Sources

Comparative

Comparative study of methoxylated cinnamic acid derivatives' biological effects

Comparative Guide to the Biological Effects of Methoxylated Cinnamic Acid Derivatives: A Structure-Activity Relationship Analysis As a Senior Application Scientist, I frequently evaluate natural product scaffolds for dru...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Biological Effects of Methoxylated Cinnamic Acid Derivatives: A Structure-Activity Relationship Analysis

As a Senior Application Scientist, I frequently evaluate natural product scaffolds for drug development and nutraceutical applications. Cinnamic acid derivatives represent a highly versatile class of phenylpropanoids. The introduction of methoxy (-OCH3) groups onto the aromatic ring fundamentally alters their electron distribution, steric hindrance, and lipophilicity.

This guide objectively compares the biological performance of methoxylated derivatives—specifically Ferulic Acid (FA), Sinapic Acid (SA), and 3,4-Dimethoxycinnamic Acid (3,4-DMCA)—against their non-methoxylated baseline counterpart, p-Coumaric Acid (pCA). We will dissect the causality behind their structure-activity relationships (SAR) and provide validated experimental protocols for comparative screening.

Structure-Activity Relationship (SAR): The Role of Methoxylation

The biological efficacy of these compounds is strictly dictated by the number and position of methoxy and hydroxyl substituents on the phenyl ring[1][2].

  • Antioxidant Capacity (Electron Donation): The primary mechanism of radical scavenging by hydroxycinnamic acids is Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET)[3]. The presence of an ortho-methoxy group (as seen in Ferulic Acid) acts as an electron-donating moiety, stabilizing the resulting phenoxy radical through resonance[4]. Sinapic acid, possessing two methoxy groups flanking the hydroxyl, exhibits even greater radical stabilization, often outperforming FA in aqueous systems[5].

  • Lipophilicity and Bioavailability: Methoxylation directly increases the lipophilicity of the molecule. While caffeic acid (two -OH groups) is a potent antioxidant in vitro, its high polarity limits cellular permeability. Replacing an -OH with an -OCH3 (yielding FA) or fully methoxylating the ring (yielding 3,4-DMCA) enhances membrane penetration, making these derivatives superior in cell-based anti-inflammatory and hepatoprotective assays[2][6].

  • Anti-Inflammatory & Enzyme Inhibition: Methoxylated derivatives effectively modulate the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. The increased lipophilicity allows for superior docking into the hydrophobic active sites of these pro-inflammatory enzymes[7][8].

SAR_Mechanism A Methoxylated Cinnamic Acid (e.g., Ferulic Acid) B Hydrogen Atom Transfer (HAT) Mechanism A->B Non-polar microenvironment C Sequential Proton Loss Electron Transfer (SPLET) A->C Aqueous/Polar microenvironment D Phenoxy Radical Formation B->D C->D E Resonance Stabilization by ortho -OCH3 Group D->E Electron donation F Neutralization of ROS (Antioxidant Effect) E->F

Mechanistic pathways of ROS neutralization by methoxylated cinnamic acids via HAT and SPLET.

Comparative Biological Performance Data

To objectively evaluate these derivatives, we summarize their relative performance across key biological parameters. The data reflects a synthesis of in vitro radical scavenging and enzyme inhibition assays[5][9][10].

CompoundSubstitution PatternRadical Scavenging (DPPH IC50)*LOX Inhibition PotentialLipophilicity / Membrane PermeabilityPrimary Biological Application
p-Coumaric Acid 4-OHModerate (~85 µM)LowLowBaseline antioxidant
Ferulic Acid 3-OCH3, 4-OHHigh (~45 µM)ModerateModerateCardiovascular protection, anti-aging
Sinapic Acid 3,5-di-OCH3, 4-OHVery High (~30 µM)Moderate-HighModerate-HighPotent radical scavenger, anti-mutagenic
3,4-Dimethoxycinnamic Acid 3,4-di-OCH3Low (Lacks free -OH)HighHighHepatoprotective, anti-inflammatory

*Note: IC50 values are representative approximations derived from standardized comparative assays; lower values indicate higher potency.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the comparative efficacy of these derivatives.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Evaluation)

Rationale: This assay evaluates the direct electron/hydrogen donation capacity. Trolox is utilized as a self-validating positive control to ensure reagent viability.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Protect the solution from light to prevent auto-degradation.

  • Sample Preparation: Dissolve test compounds (FA, SA, 3,4-DMCA, pCA) in ethanol to create a concentration gradient (10–100 µM).

  • Reaction: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the blank control, use 100 µL ethanol + 100 µL DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Causality note: This specific incubation time is critical because the kinetic reaction of sterically hindered methoxy groups (such as the dual methoxy groups in Sinapic Acid) requires sufficient time to reach thermodynamic equilibrium compared to unhindered phenols.

  • Measurement: Read absorbance at 517 nm using a microplate reader. Calculate % inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: In Vitro Soybean Lipoxygenase (LOX) Inhibition Assay

Rationale: Assesses anti-inflammatory potential. The assay measures the formation of conjugated dienes resulting from linoleic acid oxidation[7][9].

  • Buffer & Enzyme Preparation: Prepare 0.1 M borate buffer (pH 9.0). Dissolve Soybean LOX (Type I-B) in the buffer to a final concentration of 400 U/mL.

  • Substrate Preparation: Prepare a 0.6 mM linoleic acid emulsion in the borate buffer. Causality note: Tween 20 must be used as a surfactant to ensure proper micelle formation, allowing the aqueous enzyme to interact with the lipid substrate.

  • Incubation: Mix 10 µL of the test compound (dissolved in DMSO) with 90 µL of the LOX enzyme solution. Incubate at 25°C for 5 minutes to allow enzyme-inhibitor complex formation prior to substrate introduction.

  • Initiation: Add 100 µL of the linoleic acid substrate to initiate the reaction.

  • Kinetic Read: Immediately monitor the increase in absorbance at 234 nm for 5 minutes. The rate of increase (ΔAbs/min) correlates directly with LOX activity.

Workflow Step1 1. Substrate Preparation (Linoleic Acid + Borate Buffer) Step3 3. Reaction Initiation (Add Substrate to Enzyme Mix) Step1->Step3 Step2 2. Inhibitor Incubation (Test Compound + LOX Enzyme) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 234 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 vs. Control) Step4->Step5

Step-by-step experimental workflow for the in vitro Lipoxygenase (LOX) inhibition assay.

Conclusion

The strategic addition of methoxy groups to the cinnamic acid backbone represents a classic optimization in medicinal chemistry. While a single methoxy group (Ferulic Acid) provides a balanced profile of antioxidant and anti-inflammatory activity, dual methoxylation (Sinapic Acid) maximizes radical scavenging. Conversely, full methoxylation without a free hydroxyl (3,4-Dimethoxycinnamic Acid) shifts the biological profile entirely toward lipophilic anti-inflammatory and hepatoprotective pathways, bypassing direct radical scavenging. Understanding these structure-activity relationships is paramount for the rational design of targeted therapeutics.

Sources

Validation

Comparative analysis of different catalysts for cinnamic acid hydrogenation

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Author: BenchChem Technical Support Team. Date: March 2026

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I'm now putting the finishing touches on the experimental section, highlighting Protocol B for PdCl2-catalyzed transfer hydrogenation. I will also incorporate Protocol A for direct hydrogenation with Pd/MCM-41. This will provide a comprehensive and clear experimental section, which is fully referenced and easy to understand. I'm focusing on validating the protocols by providing supporting references and a concise experimental data section.

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The selective hydrogenation of cinnamic acid is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances. For researchers and drug development professionals, the primary challenge lies in achieving absolute chemoselectivity. Cinnamic acid possesses three distinct reducible functional groups: an α,β -unsaturated double bond (C=C), an aromatic ring, and a carboxylic acid (-COOH) group.

This guide provides an objective, data-driven comparison of heterogeneous and homogeneous catalysts used in this process, evaluating their performance, chemoselectivity, and mechanistic pathways to help scientists select the optimal system for their specific synthetic needs.

The Chemoselectivity Challenge

Thermodynamically, the reduction of the C=C bond to yield hydrocinnamic acid (phenylpropanoic acid) is the most favorable pathway. However, under aggressive conditions, catalysts often fail to differentiate between the alkene and the aromatic ring, leading to over-reduction. Conversely, selectively reducing the -COOH group to yield cinnamyl alcohol while preserving the alkene requires highly specialized catalyst promoters to invert the natural thermodynamic preference.

Chemoselectivity CA Cinnamic Acid (Substrate) HCA Hydrocinnamic Acid (C=C Reduction) CA->HCA Pd/MCM-41 (1 bar H2) PdCl2 / Formic Acid CAlc Cinnamyl Alcohol (-COOH Reduction) CA->CAlc Ru-Sn/Al2O3 (High P/T) CHPA Cyclohexylpropionic Acid (Over-reduction) CA->CHPA Pd/C or Ru/C (High P/T)

Chemoselective pathways in cinnamic acid hydrogenation based on catalyst and conditions.

Comparative Performance of Hydrogenation Catalysts

The table below synthesizes experimental data across various catalytic systems, highlighting the stark differences between direct molecular hydrogenation and Catalytic Transfer Hydrogenation (CTH).

Catalyst SystemReaction TypeReaction ConditionsConversion / YieldSelectivity (Target Product)
5% Pd/C Direct H₂493 K, 6.89 MPa H₂100%35% Hydrocinnamic Acid (65% Over-reduction)
Ru-Sn/Al₂O₃ Direct H₂493 K, 6.89 MPa H₂6%15% Cinnamyl Alcohol (85% Hydrocinnamic)
Pd/MCM-41 Direct H₂Ethanol, 1 bar H₂, RT100% (at 90 min)100% Hydrocinnamic Acid
PdCl₂ (2 mol%) Transfer H₂Water, Formic Acid, KOH, 90 °C100%100% Hydrocinnamic Acid
Rh(COD)Cl Dimer (5 mol%) Transfer H₂THF, Formic Acid, TEA, 65 °C43%High (Hydrocinnamic Acid)

Mechanistic Causality: Why Conditions Matter

To achieve self-validating and reproducible results, it is crucial to understand the causality behind the experimental parameters:

  • Over-reduction in High-Pressure Systems: When utilizing traditional catalysts like 5% Pd/C at elevated temperatures (493 K) and high hydrogen pressure (6.89 MPa), the thermodynamic driving force overcomes the activation energy barrier for aromatic ring reduction. This results in poor chemoselectivity, yielding up to 65% cyclohexane propanoic acid (1)[1].

  • The Role of Mesoporous Supports: By entrapping palladium nanoparticles within a mesoporous silica matrix (Pd/MCM-41), the catalyst achieves a highly dispersed active surface. This allows the reaction to proceed at room temperature under just 1 bar of H₂, completely preventing aromatic ring reduction and achieving 100% selectivity toward hydrocinnamic acid within 90 minutes (2)[2].

  • Base Activation in Transfer Hydrogenation: In CTH using formic acid as a hydrogen donor, the addition of a base (such as KOH or Triethylamine) is not merely for pH adjustment. The base is mechanistically required to deprotonate formic acid, facilitating its coordination to the metal center to form the active metal-hydride species responsible for reducing the alkene (3)[3].

  • Solvent Effects (Green Chemistry): Using water as a solvent in PdCl₂-catalyzed transfer hydrogenation enhances the solubility of formate salts and stabilizes the active Pd-H intermediates, driving the reaction to a 100% yield at 90 °C without the need for toxic organic solvents (4)[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure reproducibility.

Workflow A 1. Preparation Cinnamic Acid + Water B 2. Catalysis PdCl2 + Formic Acid A->B C 3. Activation Add KOH Base B->C D 4. Heating 90°C to Completion C->D E 5. Analysis GC-MS (RT Validation) D->E

Step-by-step workflow for the base-activated catalytic transfer hydrogenation of cinnamic acid.

Protocol A: Direct Heterogeneous Hydrogenation (Mild Conditions)

Ideal for laboratories equipped for standard gas-phase hydrogenation seeking high chemoselectivity.

  • Substrate Preparation: Dissolve 0.4 g of pure cinnamic acid in 16 g of absolute ethanol (99%).

  • Catalyst Addition: Add 0.24 g of Pd/MCM-41 solid catalyst to the solution. No prior thermal pretreatment of the catalyst is required.

  • Reaction Initiation: Stir the mixture vigorously at room temperature. Introduce dynamic molecular hydrogen gas at a pressure of 1 bar with a continuous flow rate of 50 mL/min.

  • Monitoring: Allow the reaction to proceed for 90 minutes.

  • Product Isolation: Filter the mixture to remove the heterogeneous catalyst.

  • Validation: Analyze the filtrate via GC-MS. The absence of ring-reduced byproducts confirms the 100% chemoselectivity of the mesoporous support system.

Protocol B: Catalytic Transfer Hydrogenation (Green Chemistry Approach)

Ideal for base-tolerant substrates and laboratories avoiding pressurized hydrogen gas.

  • Substrate & Solvent: Suspend cinnamic acid in distilled water (acting as an environmentally benign solvent that stabilizes the active catalyst species).

  • Catalyst Loading: Add 2 mol% of homogeneous PdCl₂ catalyst.

  • Donor & Base Addition: Introduce formic acid as the hydrogen donor. Subsequently, add KOH (base) to deprotonate the formic acid, which is critical for generating the active palladium-hydride intermediate (5)[5].

  • Thermal Activation: Heat the reaction mixture to 90 °C and maintain stirring until completion.

  • Purification: Pass the crude product mixture through a silica gel column using dichloromethane (DCM) as the eluent. Evaporate the solvent under reduced pressure.

  • Self-Validating GC-MS Analysis: Redissolve the final product in DCM and inject 1 μL into a GC-MS (Injector: 280 °C; Oven: 40 to 280 °C at 10 °C/min).

    • Validation Checkpoint: Unreacted cinnamic acid will elute at a retention time of 21 minutes , while the desired hydrocinnamic acid product will elute at 17 minutes . A single peak at 17 minutes confirms 100% conversion and selectivity.

References

  • [1] Title: Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid Source: ResearchGate / Asian Journal of Chemistry URL:

  • [4] Title: Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source Source: Chemical Methodologies URL:

  • [5] Title: Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source Source: Chemical Methodologies URL:

  • [2] Title: Platinum-Catalyzed Template Removal for the in Situ Synthesis of MCM-41 Supported Catalysts Source: Chemistry of Materials - ACS Publications URL:

  • [6] Title: Studies in hydrogenation of carboxylic acids using supported metal catalysts Source: National Chemical Laboratory (NCL) URL:

  • [3] Title: Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review Source: MDPI URL:

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Comparative

Comparative Guide: QSAR Modeling Approaches for Methoxyphenol Derivatives in Drug Discovery

Introduction Methoxyphenol derivatives (such as eugenol, isoeugenol, curcumin, and vanillin) are highly valued in pharmaceutical research for their potent antioxidant, antimicrobial, and anti-inflammatory (e.g., COX-2 in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxyphenol derivatives (such as eugenol, isoeugenol, curcumin, and vanillin) are highly valued in pharmaceutical research for their potent antioxidant, antimicrobial, and anti-inflammatory (e.g., COX-2 inhibition) properties 1. However, the traditional trial-and-error synthesis of novel derivatives is resource-intensive and often yields low effectiveness in vitro 2. Quantitative Structure-Activity Relationship (QSAR) analysis bridges this gap by mathematically correlating molecular structures with biological activities, enabling the rational design of optimized drug candidates.

This guide provides an objective comparison of prevalent QSAR modeling techniques (2D vs. 3D approaches) applied to methoxyphenols. It details the underlying mechanistic causality, presents comparative performance data, and outlines self-validating experimental protocols for both computational predictions and in vitro validations.

Section 1: Mechanistic Causality in Methoxyphenol QSAR

To build a robust QSAR model, one must select molecular descriptors that reflect the actual physicochemical mechanisms of the target biological activity. For 2-methoxyphenols, antioxidant capacity and cytotoxicity are primarily driven by radical scavenging mechanisms 3:

  • Hydrogen Atom Transfer (HAT): Governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. The ortho-methoxy group donates electron density, stabilizing the resulting phenoxyl radical and lowering the BDE 3.

  • Single Electron Transfer (SET): Governed by the Ionization Potential (IP). Lower IP values correlate with higher electron-donating ability 1.

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO-LUMO gap (chemical hardness) is a critical predictor for cytotoxicity and bioreactivity toward specific cell lines [[3]]().

G Phenol 2-Methoxyphenol (ArOH) HAT Hydrogen Atom Transfer (HAT) ArOH + R• → ArO• + RH Phenol->HAT Low BDE SET Single Electron Transfer (SET) ArOH + R• → ArOH•⁺ + R⁻ Phenol->SET Low IP Radical Free Radical (R•) Radical->HAT Radical->SET Stable Stable Phenoxyl Radical (Resonance Stabilized by -OCH3) HAT->Stable SET->Stable -H⁺

Caption: Mechanistic pathways of radical scavenging by 2-methoxyphenols governing QSAR descriptor selection.

Section 2: Comparison of QSAR Modeling Approaches

When predicting the biological activity of methoxyphenols, researchers typically choose between 2D QSAR (using topological and quantum chemical descriptors) and 3D QSAR (using spatial fields).

Table 1: Comparative Performance of QSAR Models for Methoxyphenol Derivatives

Modeling ApproachKey Descriptors UsedAverage Predictive Accuracy ( R2 )Cross-Validation ( Q2 )Computational CostBest Use Case
2D Multiple Linear Regression (MLR) IP, BDE, HOMO, LUMO, logP0.71 - 0.76 10.65 - 0.70LowRapid screening of antioxidant capacity (e.g., DPPH scavenging).
2D Partial Least Squares (PLS) 2D topological, electronic, steric0.75 - 0.820.70 - 0.75Low-MediumHandling highly collinear descriptor datasets.
3D CoMFA / CoMSIA Steric, Electrostatic, Hydrophobic fields0.85 - 0.92 [[4]]()0.75 - 0.85HighPredicting specific receptor binding (e.g., COX-2 or MAO inhibition).
Machine Learning (RF/SVM) Mixed 2D/3D descriptors0.88 - 0.950.80 - 0.90HighLarge datasets with non-linear structure-activity relationships.

Note: Data synthesis is based on studies evaluating eugenol derivatives, COX-2 inhibitors, and MAO inhibitors 1, 4.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, QSAR models must be built and validated using rigorous, reproducible workflows. The following protocols detail the computational generation of the model and its subsequent in vitro validation.

Protocol A: Computational QSAR Workflow (DFT & MLR/PLS)

Causality Check: Geometry optimization using Density Functional Theory (DFT) is mandatory because accurate quantum descriptors (BDE, IP) depend on the molecule's lowest energy conformation. Using unoptimized 3D structures leads to false descriptor values and invalid models 5.

  • Dataset Preparation: Select a congeneric series of methoxyphenol derivatives with known experimental activities (e.g., IC50​ values). Convert IC50​ to pIC50​ ( −log(IC50​) ) to ensure a linear free-energy relationship.

  • Geometry Optimization:

    • Software: Gaussian or equivalent quantum chemistry package.

    • Method: Optimize 3D structures using the DFT/B3LYP functional with a 6-311G(d,p) basis set 3, 2.

    • Validation: Perform frequency calculations to ensure the absence of imaginary frequencies (confirming a true local minimum).

  • Descriptor Calculation: Extract HOMO, LUMO, IP (using Koopmans' theorem), and calculate BDE by determining the enthalpy difference between the parent phenol and the phenoxyl radical.

  • Data Splitting: Use the Kennard-Stone algorithm to split the dataset into a training set (80%) and a test set (20%), ensuring the test set falls within the chemical space of the training set 5.

  • Model Building & Internal Validation:

    • Apply PLS or MLR algorithms.

    • Self-Validation: Perform Leave-One-Out Cross-Validation (LOOCV) to calculate Q2 . A model is acceptable if R2>0.6 and Q2>0.5 .

    • Y-Randomization: Randomly shuffle the activity values and rebuild the model to ensure the original correlation was not due to chance.

  • Applicability Domain (AD): Calculate the leverage values (Hat matrix) to define the AD. Predictions for compounds outside this domain are considered statistically unreliable [[5]]().

G Data Dataset Preparation (Known pIC50) Geom Geometry Optimization (DFT/B3LYP) Data->Geom Desc Descriptor Calculation (HOMO, LUMO, IP, BDE) Geom->Desc Split Data Splitting (Kennard-Stone) Desc->Split Model Model Building (MLR / PLS) Split->Model Valid Validation & AD (Q² > 0.5, Y-Randomization) Model->Valid

Caption: Step-by-step computational workflow for developing a self-validating QSAR model.

Protocol B: In Vitro Validation (DPPH Radical Scavenging Assay)

Once the QSAR model predicts high-performing novel methoxyphenols, they must be synthesized and tested. The DPPH assay is the gold standard for validating HAT/SET-based antioxidant predictions 6, 5.

Causality Check: DPPH is a stable free radical that turns from violet to yellow upon reduction. Measuring absorbance at 517 nm provides a direct, quantifiable metric of the derivative's electron/hydrogen donating capacity, validating the BDE and IP descriptors used in the QSAR model 6.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Store in an amber flask to prevent photodegradation 6.

  • Sample Preparation: Dissolve the synthesized methoxyphenol derivatives in methanol to create a concentration gradient (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Reaction Setup (Self-Validating System):

    • Test Group: Mix 1 mL of the sample solution with 2 mL of the DPPH solution.

    • Negative Control: Mix 1 mL of methanol with 2 mL of DPPH solution (establishes maximum absorbance).

    • Positive Control: Use Trolox or Ascorbic Acid at identical concentrations (benchmarks efficacy).

    • Blank: Mix 1 mL of sample with 2 mL of methanol (corrects for intrinsic sample color).

  • Incubation: Vortex the mixtures and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • %Inhibition=[(Acontrol​−Asample​)/Acontrol​]×100

    • Determine the IC50​ value using linear or non-linear regression. Compare the experimental pIC50​ with the QSAR-predicted pIC50​ to validate model accuracy.

Conclusion

For methoxyphenol derivatives, the choice of QSAR methodology depends on the target endpoint. 2D models utilizing quantum descriptors (BDE, IP) are highly efficient for predicting baseline antioxidant and cytotoxic activities driven by radical scavenging 3. Conversely, 3D QSAR (CoMFA/CoMSIA) is indispensable when optimizing derivatives for specific enzymatic targets like COX-2 or MAO 1, 4. By strictly adhering to self-validating computational workflows and robust in vitro assays, researchers can significantly accelerate the discovery of novel, potent methoxyphenol-based therapeutics.

References

  • Source: nih.
  • Source: benchchem.
  • Source: dergipark.org.
  • Source: eurekaselect.
  • Title: QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR)
  • Source: nih.

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Safety & Regulatory Compliance

Safety

3-(4-Ethoxy-3-methoxyphenyl)propanoic acid proper disposal procedures

Comprehensive Laboratory Guide: Handling and Disposal of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid As a researcher or drug development professional, ensuring the safe handling and proper disposal of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Handling and Disposal of 3-(4-Ethoxy-3-methoxyphenyl)propanoic Acid

As a researcher or drug development professional, ensuring the safe handling and proper disposal of active pharmaceutical intermediates is critical for both laboratory safety and environmental compliance. 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid (CAS: 30044-91-8) is a substituted phenylpropanoic acid frequently utilized in metabolic studies and organic synthesis[1].

This guide provides a self-validating, step-by-step operational framework for handling and disposing of this chemical, grounded in mechanistic causality and regulatory standards.

Part 1: Chemical Profiling & Hazard Assessment

To handle any chemical safely, one must first understand the mechanistic causality behind its hazards.

Mechanistic Hazard Profile:

  • Acidic Irritation: The carboxylic acid functional group acts as a proton donor. Upon contact with moisture on the skin or ocular mucosa, it can disrupt cellular membranes, leading to localized irritation[2].

  • Tissue Penetration: The lipophilic nature of the ethoxy and methoxy-substituted aromatic ring enhances the molecule's ability to penetrate the dermal lipid bilayer, exacerbating its irritant effects[2].

  • Respiratory Hazard: As a dry powder, aerosolized particulates can cause upper respiratory tract irritation if inhaled outside of engineering controls[2].

Table 1: Physicochemical Data & GHS Classification

PropertyValue
Chemical Name 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
CAS Number 30044-91-8
Molecular Formula C 12​ H 16​ O 4​
Molecular Weight 224.25 g/mol
Physical State Solid (Powder)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[2]

Part 2: Operational Safety & Handling Protocol

Every protocol in the laboratory must be a self-validating system. Do not rely solely on PPE; rely on verified engineering controls.

Step-by-Step Methodology: Safe Weighing and Solution Preparation

  • Pre-Operational Ventilation Check: Before opening the chemical container, verify that the fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

    • Causality: This ensures the immediate aerodynamic capture of any aerosolized fine powders before they can reach the operator's breathing zone[3].

  • PPE Donning & Integrity Check: Equip standard nitrile gloves, wrap-around splash goggles, and a flame-resistant lab coat. Inspect gloves for micro-tears by trapping air and applying pressure.

  • Static Mitigation: Use an anti-static weighing boat and ensure the analytical balance is properly grounded.

    • Causality: Dry organic powders are highly prone to static charge buildup. Static discharge can cause the electrostatic dispersion of the irritant powder across the benchtop.

  • Transfer & Solubilization: Use a clean stainless-steel spatula to transfer the solid. Immediately cap the primary container. Dissolve the powder in your designated solvent (e.g., DMSO, methanol) entirely within the fume hood before transporting the sealed solution to the bench.

Part 3: Waste Segregation & Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound and its solutions must be treated as hazardous waste[4].

Step-by-Step Methodology: Routine Disposal

  • Waste Classification: Designate the waste as "Non-Halogenated Organic Waste."

    • Causality: Segregating non-halogenated organic acids from halogenated waste is critical. Mixing them can lead to the formation of highly toxic halogenated dioxins during the downstream incineration process.

  • Solid Waste Handling: Place empty chemical vials, contaminated weighing boats, and heavily soiled PPE into a designated solid waste bin lined with a chemically compatible, heavy-duty poly-bag.

  • Liquid Waste Compatibility Check (Self-Validation): Before adding liquid waste (e.g., solvent mixtures containing the acid) to a bulk carboy, verify the pH and perform a micro-scale compatibility test in a secondary vial.

    • Causality: This prevents unintended exothermic acid-base reactions or off-gassing if the bulk waste carboy inadvertently contains incompatible reactive organics or strong oxidizers[3].

  • Labeling & Storage: Affix a GHS-compliant hazardous waste label detailing the exact composition (e.g., "Hazardous Waste: 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid, 5% in Methanol"). Store the carboy in secondary containment in a cool, well-ventilated waste accumulation area.

  • Final Disposal: Coordinate with an EPA-licensed hazardous waste contractor for high-temperature incineration[4].

    • Causality: High-temperature incineration completely oxidizes the carbon framework into CO 2​ and H 2​ O, permanently eliminating the environmental persistence of the chemical.

Part 4: Spill Response & Decontamination

In the event of a localized spill, follow this procedural workflow to ensure total decontamination.

Step-by-Step Methodology: Solid/Liquid Spill Cleanup

  • Isolate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure local exhaust ventilation (fume hoods/snorkels) is operating at maximum capacity.

  • Containment (For Liquids): If the chemical is dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for highly concentrated solvent spills.

  • Collection (For Solids): If the spill is a dry powder, do not dry sweep, as this will aerosolize the irritant. Lightly moisten the powder with a compatible solvent (e.g., water or ethanol) to suppress dust, then carefully scoop it into a wide-mouth hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild alkaline soap solution to neutralize residual trace acid, followed by a thorough water rinse.

  • Double-Bagging: Place all cleanup materials into a primary hazardous waste bag, seal it, and place it inside a secondary bag.

    • Causality: The secondary bag acts as a vapor barrier and prevents cross-contamination during transit to the waste storage facility.

Mandatory Visualization: Disposal Workflow

G Start 3-(4-Ethoxy-3-methoxyphenyl) propanoic acid Waste Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Spill Spill Cleanup (Absorbents) Start->Spill SolidBin Non-Halogenated Solid Waste Bin Solid->SolidBin Direct transfer LiquidBin Non-Halogenated Liquid Waste Jug Liquid->LiquidBin Aqueous/Org solvents Spill->SolidBin Double-bagged Storage Hazardous Waste Storage Area SolidBin->Storage Label & Seal LiquidBin->Storage Secondary Containment Disposal High-Temperature Incineration Storage->Disposal Licensed EPA/RCRA Contractor

Waste segregation and disposal workflow for 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid.

References

  • LookChem. 30044-91-8: Specification. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

Sources

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